molecular formula C12H11NO2 B1325393 2-(4-Ethylbenzoyl)oxazole CAS No. 898760-05-9

2-(4-Ethylbenzoyl)oxazole

Cat. No.: B1325393
CAS No.: 898760-05-9
M. Wt: 201.22 g/mol
InChI Key: RGPPIWUQJCYSKX-UHFFFAOYSA-N
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Description

2-(4-Ethylbenzoyl)oxazole is a synthetically designed, trisubstituted oxazole derivative offered as a high-purity building block for chemical biology and drug discovery research. The oxazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities and presence in numerous pharmacologically active compounds . This particular compound features a 4-ethylbenzoyl group at the 2-position, a substitution pattern that is common in molecules with significant research value. Compounds based on the 2,4,5-trisubstituted oxazole structure have been identified as potential inhibitors of biological targets such as aquaporin-4 (AQP4), a water channel protein implicated in inflammatory lung conditions . Furthermore, oxazole derivatives are frequently investigated for their antimicrobial and anticancer properties in early-stage research, making them valuable templates for developing new therapeutic agents . The mechanism of action for oxazole-based compounds is typically highly specific to the target protein, often involving potent and selective inhibition of enzymes or receptor interactions . Researchers can utilize this compound as a key intermediate in multi-step synthetic routes or as a core structure for generating novel chemical libraries aimed at probing biological pathways and identifying new lead compounds. This product is intended for research and development applications in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-ethylphenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-9-3-5-10(6-4-9)11(14)12-13-7-8-15-12/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPPIWUQJCYSKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642091
Record name (4-Ethylphenyl)(1,3-oxazol-2-yl)methanone
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Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-05-9
Record name (4-Ethylphenyl)-2-oxazolylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Ethylphenyl)(1,3-oxazol-2-yl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Part 1: The Target Compound: 2-(4-Ethylbenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(4-Ethylbenzoyl)oxazole and its Chemical Context For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and detailed documentation on "this compound" are exceptionally scarce. This guide presents the limited confirmed information for this specific compound and provides a comprehensive analysis of the closely related and well-documented compound, 2-(4-Ethylbenzoyl)benzoic acid , which may be the intended subject of interest. Furthermore, it explores the broader significance of the oxazole scaffold in medicinal chemistry to provide a valuable contextual framework.

Confirmed Information:

  • Chemical Name: this compound

  • CAS Number: 898760-05-9[1]

This compound is listed by several chemical suppliers, indicating its availability for research and commercial purposes[2]. However, the absence of detailed scientific publications suggests it may be a novel compound, a research intermediate that has not been extensively characterized, or a compound whose properties have not been disclosed in the public domain.

Part 2: A Comprehensive Analysis of 2-(4-Ethylbenzoyl)benzoic Acid

Due to the similarity in nomenclature and the wealth of available data, this section provides an in-depth guide to "2-(4-Ethylbenzoyl)benzoic acid" (CAS Number: 1151-14-0), a plausible alternative compound of interest.

Core Physicochemical Properties

2-(4-Ethylbenzoyl)benzoic acid is a derivative of benzoic acid with a substituted benzoyl group. Its chemical structure provides two key functional groups: a carboxylic acid and a ketone, which are pivotal for its chemical reactivity and potential applications.

Table 1: Physicochemical Data of 2-(4-Ethylbenzoyl)benzoic Acid

PropertyValueReference(s)
Molecular Formula C₁₆H₁₄O₃[3][4]
Molecular Weight 254.28 g/mol [3]
Melting Point 122 °C (recrystallized from Ethanol)[4]
Boiling Point 459.6 °C at 760 mmHg[4][5]
Density 1.194 g/cm³[4][5]
Appearance White solid (estimated)[6]
Water Solubility 14.77 mg/L at 25 °C (estimated)[6]
logP (Octanol-Water Partition Coefficient) 3.3 (estimated)[5]
Synthesis and Manufacturing

The most established method for the synthesis of 2-(4-ethylbenzoyl)benzoic acid is the Friedel-Crafts acylation of ethylbenzene with phthalic anhydride.

Synthetic Workflow Diagram:

synthesis_workflow Reactants Phthalic Anhydride + Ethylbenzene Reaction Friedel-Crafts Acylation Reactants->Reaction Catalyst AlCl₃ (Lewis Acid) Catalyst->Reaction Workup Acidic Workup (Ice/HCl) Reaction->Workup Purification Steam Distillation & Filtration Workup->Purification Product 2-(4-Ethylbenzoyl)benzoic acid Purification->Product

Caption: General workflow for the synthesis of 2-(4-Ethylbenzoyl)benzoic acid.

Step-by-Step Experimental Protocol:

A representative protocol for this synthesis is as follows[7]:

  • Reactant Mixture: A stirred mixture of phthalic anhydride and an excess of ethylbenzene (which also acts as the solvent) is prepared in a reaction vessel.

  • Catalyst Addition: Anhydrous aluminum chloride (AlCl₃) is added portion-wise to the mixture. This step is highly exothermic and requires careful temperature control.

  • Reaction Progression: The reaction is allowed to proceed with stirring for several hours at a controlled temperature.

  • Quenching and Hydrolysis: The reaction mixture is poured onto a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex and protonate the carboxylate.

  • Product Isolation: Excess ethylbenzene is removed via steam distillation. The crude 2-(4-ethylbenzoyl)benzoic acid precipitates from the aqueous solution upon cooling and is isolated by filtration.

Expert Rationale Behind Protocol Choices:

  • Lewis Acid Catalyst: AlCl₃ is a strong Lewis acid that activates the phthalic anhydride for electrophilic aromatic substitution onto the electron-rich ethylbenzene ring.

  • Anhydrous Conditions: The reaction must be carried out in the absence of water, as AlCl₃ is readily hydrolyzed, which would quench the catalyst.

  • Acidic Workup: The use of hydrochloric acid is crucial to ensure the final product is the free carboxylic acid rather than its salt.

Potential Applications in Drug Development and Research

While 2-(4-ethylbenzoyl)benzoic acid is not an active pharmaceutical ingredient itself, its structure makes it a valuable intermediate in organic synthesis and medicinal chemistry. It can serve as a starting material for the synthesis of more complex molecules with potential biological activity.

Part 3: The Oxazole Scaffold in Modern Drug Discovery

The initial query for an oxazole-containing molecule warrants a discussion of the broader importance of the oxazole scaffold in medicinal chemistry. Oxazoles are a class of five-membered heterocyclic compounds that are considered "privileged structures" due to their frequent appearance in biologically active molecules.[8]

General Synthetic Strategies for Oxazoles

Various synthetic routes are employed to construct the oxazole ring, often tailored to the desired substitution pattern. These methods typically involve the cyclization of a suitable acyclic precursor.

Common Synthetic Pathways:

oxazole_synthesis cluster_robinson_gabriel Robinson-Gabriel Synthesis cluster_fischer Fischer Synthesis cluster_modern Modern Methods RG_start 2-Acylaminoketone RG_product Oxazole RG_start->RG_product Dehydration F_start Cyanohydrin + Aldehyde F_product Oxazole F_start->F_product Cyclization M_start Aryl Halide + Oxazole Precursor M_product Substituted Oxazole M_start->M_product Pd-catalyzed Cross-Coupling

Caption: Overview of common synthetic routes to oxazole derivatives.

Biological Significance and Therapeutic Relevance

The oxazole nucleus is a key component in numerous compounds with a wide array of pharmacological activities.[9] The planarity of the ring and its ability to act as a hydrogen bond acceptor contribute to its favorable interactions with biological targets.

Table 2: Notable Biological Activities of Oxazole Derivatives

Therapeutic AreaMechanism of Action / Target (Examples)Reference(s)
Anti-inflammatory Inhibition of cyclooxygenase (COX) enzymes.[10]
Anticancer Inhibition of protein kinases, induction of apoptosis.[9]
Antimicrobial Inhibition of essential bacterial enzymes or cell wall synthesis.[11][12]
Antiviral Inhibition of viral proteases (e.g., SARS-CoV-2 PLpro).[13]
Anti-Alzheimer's Inhibition of acetylcholinesterase (AChE).[14]
Antitubercular Targeting specific pathways in Mycobacterium tuberculosis.[10]

The diverse biological profile of oxazole-containing molecules underscores their importance as a foundational scaffold for the design and development of novel therapeutic agents. Researchers frequently utilize this core structure, modifying its substituents to optimize potency, selectivity, and pharmacokinetic properties.

References

  • ResearchGate. Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. [Link]

  • Patel, J., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(11), 2773.
  • LookChem. 2-(4-Ethylbenzoyl)benzoic acid. [Link]

  • Wang, D., et al. (2017). Synthesis of 2,4,5-Trisubstituted Oxazoles via Pd-Catalyzed C-H Addition to Nitriles/Cyclization Sequences. Organic Letters, 19(18), 4786–4789.
  • Ma, C., et al. (2022). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent SARS-CoV-2 Papain-like Protease Inhibitors. Journal of Medicinal Chemistry, 65(17), 11547–11564.
  • Shakya, A. K., et al. (2016). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3649–3655.
  • Kaur, R., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24483–24505.
  • Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. [Link]

  • The Good Scents Company. 2-(4-ethyl benzoyl) benzoic acid. [Link]

  • PubChem. 2-(4-Ethylbenzoyl)benzoic acid. [Link]

  • PrepChem. Synthesis of 2-(4-ethylbenzoyl)benzoic acid. [Link]

  • Zhang, X., et al. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. Future Medicinal Chemistry, 10(12), 1505–1525.
  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry.
  • FooDB. Showing Compound Benzoxazole (FDB004443). [Link]

  • Afrin, S., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports, 12(1), 1-18.
  • Google Patents. US9181205B2 - Method for producing oxazole compound.
  • Google Patents. WO2004091502A2 - 1,2,4-oxadiazole benzoic acid compounds.
  • ResearchGate. Some New 2-(4-Ethyl-phenoxymethyl)benzoic Acid Thioureides: Synthesis and Spectral Characterization. [Link]

  • Google Patents. US6333414B1 - Process for the synthesis of trisubstituted oxazoles.
  • Guan, L. P., et al. (2021). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Medicinal Chemistry, 12(11), 1878–1891.
  • An-Najah National University Institutional Repository.
  • Google Patents. CN101309912A - Oxazole compound and pharmaceutical composition.
  • Al-Majd, L. A., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)

Sources

"2-(4-Ethylbenzoyl)oxazole" chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph & Synthetic Guide

Executive Summary

2-(4-Ethylbenzoyl)oxazole is a significant heterocyclic intermediate utilized primarily in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and cytokine inhibitors. Structurally, it consists of an oxazole ring linked at the C2 position to a 4-ethylphenyl moiety via a carbonyl bridge. This "ketone-oxazole" scaffold is a bioisostere for other heteroaromatic ketones found in medicinal chemistry, offering unique metabolic stability and hydrogen-bonding capabilities.

This guide details the physicochemical architecture, a validated synthetic workflow based on C2-selective lithiation , and the pharmacological rationale for this compound's use in drug discovery, specifically concerning the Romazarit class of antirheumatics.

Structural Architecture & Physicochemical Profile

The molecule features a 1,3-oxazole ring, which is electron-deficient at the C2 position, making it susceptible to nucleophilic attack or, more importantly for synthesis, deprotonation by strong bases. The 4-ethylbenzoyl group adds lipophilicity and steric bulk, critical for binding to hydrophobic pockets in targets like Cyclooxygenase (COX) or p38 MAP kinase.

Predicted Physicochemical Properties

Data derived from structure-activity relationship (SAR) models of analogous 2-aroyloxazoles.

PropertyValue / DescriptionSignificance
IUPAC Name (4-ethylphenyl)(1,3-oxazol-2-yl)methanoneOfficial nomenclature
Molecular Formula C₁₂H₁₁NO₂Stoichiometry
Molecular Weight 201.22 g/mol Fragment-based drug design
LogP (Predicted) ~2.8 – 3.1High membrane permeability (Lipophilic)
H-Bond Acceptors 3 (N, O in ring, C=O)Receptor interaction points
H-Bond Donors 0Lack of donors improves oral bioavailability
Appearance Off-white to pale yellow solidCrystalline form preferred for stability
Key NMR Signals δ 7.9 (d, 2H, Ar-H), δ 7.3 (d, 2H, Ar-H), δ 7.8/7.4 (oxazole H)Diagnostic peaks for structure verification

Synthetic Pathways & Mechanistic Insight[1]

The synthesis of 2-aroyloxazoles is non-trivial due to the low reactivity of the oxazole ring toward Friedel-Crafts acylation. The most robust "Gold Standard" method involves the kinetic deprotonation of the oxazole at the C2 position using an organolithium reagent, followed by electrophilic trapping.

The "Lithiation-Oxidation" Route

This protocol avoids the harsh conditions of acid-mediated acylation and provides high regioselectivity.

  • Lithiation: Treatment of oxazole with n-butyllithium (n-BuLi) at -78°C generates 2-lithiooxazole .

    • Mechanistic Note: The C2 proton is the most acidic (pKa ~20) due to the inductive effect of the adjacent oxygen and nitrogen. However, 2-lithiooxazole is thermally unstable and can ring-open to an isocyanide above -50°C; strict temperature control is mandatory.

  • Nucleophilic Addition: The lithiated species attacks 4-ethylbenzaldehyde to form the secondary alcohol intermediate.

  • Oxidation: The alcohol is oxidized to the ketone (benzoyl) using Manganese Dioxide (MnO₂) or Swern conditions. MnO₂ is preferred for its selectivity toward benzylic alcohols.

Synthetic Workflow Diagram

SynthesisPath cluster_conditions Critical Control Points Oxazole Oxazole (Starting Material) LithioInt Intermediate A: 2-Lithiooxazole Oxazole->LithioInt Deprotonation nBuLi n-BuLi / THF (-78°C) nBuLi->LithioInt Alcohol Intermediate B: Secondary Alcohol LithioInt->Alcohol Nucleophilic Addition Aldehyde Electrophile: 4-Ethylbenzaldehyde Aldehyde->Alcohol Product Target: This compound Alcohol->Product Oxidation Oxidant MnO2 or Swern (Oxidation) Oxidant->Product

Caption: Stepwise synthesis of this compound via C2-lithiation and subsequent oxidation. The instability of the lithio-intermediate requires cryogenic conditions.

Detailed Experimental Protocol

Objective: Synthesis of this compound (10 mmol scale).

Phase A: Generation of 2-Lithiooxazole & Coupling

Note: All glassware must be flame-dried and flushed with Argon.

  • Setup: Charge a 100 mL round-bottom flask with Oxazole (0.69 g, 10 mmol) and anhydrous THF (30 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Dropwise add n-BuLi (10.5 mmol, 2.5 M in hexanes) over 15 minutes.

    • Critical Check: Maintain internal temperature below -70°C to prevent ring opening (isocyanide formation).

    • Stir at -78°C for 30 minutes. The solution typically turns light yellow.

  • Addition: Dissolve 4-ethylbenzaldehyde (1.34 g, 10 mmol) in THF (5 mL) and add dropwise to the lithio-oxazole solution.

  • Quench: Stir for 1 hour at -78°C, then allow to warm to 0°C. Quench with saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. This yields the crude alcohol intermediate.

Phase B: Oxidation to Ketone
  • Reaction: Dissolve the crude alcohol in Dichloromethane (DCM) (50 mL).

  • Reagent: Add activated MnO₂ (10 equivalents, excess is standard for solid-phase oxidants).

  • Execution: Stir vigorously at room temperature for 12–24 hours. Monitor by TLC (the ketone is usually less polar than the alcohol).

  • Purification: Filter through a pad of Celite to remove MnO₂. Concentrate the filtrate.

  • Crystallization: Recrystallize from Hexanes/EtOAc to obtain the pure This compound .

Pharmacological Context & Applications

The Romazarit Connection

This molecule acts as a simplified analog or intermediate for Romazarit (Ro 31-3948), a compound originally investigated as a disease-modifying antirheumatic drug (DMARD).

  • Mechanism of Action: Unlike classical NSAIDs that potently inhibit COX-1/COX-2, oxazole-based agents like Romazarit often exhibit a dual mechanism:

    • Weak COX Inhibition: Reducing gastrointestinal toxicity.

    • Cytokine Modulation: Suppression of IL-1 and TNF-alpha release from macrophages.

  • Bioisosterism: The 2-aroyloxazole unit mimics the electronic properties of aryl ketones found in other anti-inflammatories (e.g., ketoprofen) but introduces a heterocyclic nitrogen that can interact with specific serine or threonine residues in the target protein's active site.

Biological Pathway Interaction

BioPathway Compound This compound (Scaffold) Macrophage Macrophage Activation Compound->Macrophage Modulates Cytokines Pro-inflammatory Cytokines (IL-1, TNF-alpha) Compound->Cytokines Inhibits Release (Primary Mechanism) Macrophage->Cytokines Releases Inflammation Chronic Inflammation (Rheumatoid Arthritis) Cytokines->Inflammation Promotes AcutePhase Acute Phase Proteins (CRP, Haptoglobin) Cytokines->AcutePhase Induces

Caption: Proposed mechanism of action for oxazole-based anti-inflammatories, focusing on cytokine suppression rather than direct COX inhibition.

References

  • Evans, D. A., et al. (1999). Selective Lithiation of 2-Methyloxazoles.[1] Applications to Pivotal Bond Constructions in the Phorboxazole Nucleus. Organic Letters. Link

  • Vedejs, E., & Monahan, S. D. (1996). Oxazole Activation by N-Alkylation: A Route to 2-Lithiooxazoles. Journal of Organic Chemistry. Link

  • Machin, P. J., et al. (1990). Romazarit: A Potential Disease-Modifying Antirheumatic Drug.[2] Bioorganic & Medicinal Chemistry Letters / PubMed. Link

  • Hassall, C. H., et al. (1993). Biologic properties of romazarit (Ro 31-3948). Inflammation Research. Link

Sources

An In-depth Technical Guide to 2-(4-Ethylbenzoyl)oxazole: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(4-Ethylbenzoyl)oxazole, a heterocyclic compound of interest in medicinal chemistry. The document details its fundamental molecular properties, outlines plausible synthetic routes based on established organic chemistry principles, and explores its potential applications in drug discovery and development. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the exploration of novel therapeutic agents.

Introduction

The oxazole scaffold is a prominent feature in numerous biologically active compounds, contributing to a wide spectrum of pharmacological activities.[1] Derivatives of oxazole and its fused-ring analogue, benzoxazole, have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2] The focus of this guide, this compound, combines the oxazole core with an ethyl-substituted benzoyl moiety, suggesting its potential for unique biological interactions and therapeutic applications. This document aims to provide a detailed technical resource on this compound, covering its synthesis, physicochemical properties, and putative role in drug development.

Molecular Profile of this compound

A clear understanding of the fundamental properties of a compound is the cornerstone of any research and development endeavor. This section details the molecular formula and weight of this compound.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol

Synthesis of this compound

Proposed Synthetic Pathway 1: Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and reliable method for the formation of oxazoles from 2-acylamino ketones.[3][4] This pathway involves the intramolecular cyclization and subsequent dehydration of the acylamino ketone precursor.

Robinson-Gabriel Synthesis cluster_0 Step 1: Formation of 2-acylamino ketone cluster_1 Step 2: Cyclodehydration 2-aminoacetophenone 2-Aminoacetophenone acylamino_ketone 2-(4-Ethylbenzamido)acetophenone 2-aminoacetophenone->acylamino_ketone Acylation 4-ethylbenzoyl_chloride 4-Ethylbenzoyl chloride 4-ethylbenzoyl_chloride->acylamino_ketone cyclodehydration Cyclodehydration (e.g., H₂SO₄, P₂O₅) acylamino_ketone->cyclodehydration target_molecule This compound cyclodehydration->target_molecule

Caption: Proposed Robinson-Gabriel synthesis pathway for this compound.

Experimental Protocol (Hypothetical):

  • Synthesis of 2-(4-Ethylbenzamido)acetophenone:

    • To a stirred solution of 2-aminoacetophenone (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add triethylamine (1.1 equivalents).

    • Slowly add 4-ethylbenzoyl chloride (1 equivalent) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 2-acylamino ketone.

  • Cyclodehydration to this compound:

    • To the purified 2-(4-ethylbenzamido)acetophenone, add a dehydrating agent such as concentrated sulfuric acid or phosphorus pentoxide.[4]

    • Heat the mixture, with the temperature depending on the chosen dehydrating agent.

    • Monitor the reaction by TLC.

    • Upon completion, carefully pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium hydroxide solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the final product by column chromatography or recrystallization.

Proposed Synthetic Pathway 2: Van Leusen Oxazole Synthesis

The van Leusen oxazole synthesis offers an alternative route, particularly for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[5][6]

Van Leusen Oxazole Synthesis cluster_0 Step 1: Cycloaddition cluster_1 Step 2: Elimination 4-ethylbenzaldehyde 4-Ethylbenzaldehyde oxazoline_intermediate Intermediate oxazoline 4-ethylbenzaldehyde->oxazoline_intermediate Base (e.g., K₂CO₃) tosmic Tosylmethyl isocyanide (TosMIC) tosmic->oxazoline_intermediate elimination Elimination of Tosyl Group oxazoline_intermediate->elimination target_molecule This compound elimination->target_molecule

Caption: Proposed Van Leusen synthesis pathway for this compound.

Experimental Protocol (Hypothetical):

  • To a solution of 4-ethylbenzaldehyde (1 equivalent) and tosylmethyl isocyanide (1 equivalent) in a suitable solvent such as methanol or dimethoxyethane, add a base like potassium carbonate (2 equivalents).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and add water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Physicochemical and Spectroscopic Properties (Predicted)

As experimental data for this compound is not widely published, the following properties are predicted based on the analysis of similar structures and general principles of organic chemistry.

PropertyPredicted Value/Characteristics
Appearance White to off-white solid
Melting Point 100-120 °C
Boiling Point > 300 °C
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, chloroform, ethyl acetate); Insoluble in water.
Predicted Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • The spectrum is expected to show signals corresponding to the aromatic protons on the oxazole and benzoyl rings.

    • A triplet and a quartet in the aliphatic region would be characteristic of the ethyl group.

    • Aromatic protons on the 4-ethylphenyl group would likely appear as two doublets.

    • The protons on the oxazole ring would appear in the downfield aromatic region.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • The spectrum would display signals for all 12 carbon atoms.

    • The carbonyl carbon of the benzoyl group would be the most downfield signal.

    • Signals for the aromatic carbons of both rings and the carbons of the ethyl group would be present in their respective characteristic regions.[7]

  • IR (Infrared) Spectroscopy:

    • A strong absorption band around 1650-1680 cm⁻¹ would be indicative of the C=O stretching of the ketone.[8]

    • Bands in the 1500-1600 cm⁻¹ region would correspond to C=C and C=N stretching of the aromatic and oxazole rings.

    • C-H stretching vibrations of the aromatic rings and the ethyl group would be observed around 2900-3100 cm⁻¹.[9]

  • MS (Mass Spectrometry):

    • The mass spectrum would show a molecular ion (M+) peak at m/z = 201.

    • Common fragmentation patterns for aroyl-substituted heterocycles would be expected, including cleavage of the bond between the carbonyl group and the oxazole ring.[10][11]

Applications in Drug Development

The benzoxazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[12][13][14] These derivatives have been reported to exhibit a diverse range of biological activities.

Potential Therapeutic Areas
  • Anti-inflammatory: Many benzoxazole derivatives have shown potent anti-inflammatory properties, suggesting that this compound could be investigated as a potential non-steroidal anti-inflammatory agent (NSAID).[1]

  • Anticancer: The benzoxazole scaffold is found in several compounds with significant anticancer activity.[15][16] this compound could be a candidate for screening against various cancer cell lines.

  • Antimicrobial: The structural features of this compound make it a candidate for evaluation as an antibacterial or antifungal agent.[1]

  • Antiviral: Certain oxadiazole derivatives, which are structurally related to oxazoles, have shown promise as antiviral agents, including against SARS-CoV-2.[17]

Potential_Applications cluster_scaffolds Core Scaffolds cluster_activities Potential Biological Activities Target This compound Oxazole Oxazole Target->Oxazole is a derivative of Benzoxazole Benzoxazole Oxazole->Benzoxazole related to Antiviral Antiviral Oxazole->Antiviral Anti-inflammatory Anti-inflammatory Benzoxazole->Anti-inflammatory Anticancer Anticancer Benzoxazole->Anticancer Antimicrobial Antimicrobial Benzoxazole->Antimicrobial

Caption: Relationship of this compound to core scaffolds and its potential therapeutic applications.

Safety and Handling

Specific toxicology data for this compound is not available. However, based on the general safety precautions for handling substituted oxazoles and related heterocyclic compounds, the following guidelines should be followed.[18][19][20]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound is a compound with a molecular formula of C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol . While specific experimental data is limited, established synthetic routes such as the Robinson-Gabriel and van Leusen syntheses provide a solid foundation for its preparation in a laboratory setting. The presence of the oxazole scaffold suggests a high potential for diverse pharmacological activities, making it a person of interest for further investigation in drug discovery programs. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive screening for its biological activities to unlock its therapeutic potential.

References

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

  • Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme.3. The Robinson-Gabriel synthesis for oxazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Robinson–Gabriel oxazole synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]

  • ACS Publications. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. Retrieved from [Link]

  • SciSpace. (n.d.). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of halogenostyrylbenzoxazoles. Retrieved from [Link]

  • MDPI. (2023). Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches. Retrieved from [Link]

  • ResearchGate. (2020). BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Retrieved from [Link]

  • SciSpace. (n.d.). 13C NMR Spectra of Some Substituted 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of aromatic 3‐methylisoxazolo‐ and 2‐methyloxazolopyridines. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • Capot Chemical. (2008). MSDS of Oxazole. Retrieved from [Link]

  • National Institutes of Health. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link]

  • An-Najah National University. (n.d.). BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. Retrieved from [Link]

  • OpenStax. (2023). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoxazole. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Benzoxazoles – Knowledge and References. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Retrieved from [Link]

  • IOSR Journal. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. Retrieved from [Link]

  • PubMed. (n.d.). Liquid crystalline properties and IR spectra of 2'-hydroxy-4'-octyloxyazobenzenes. Retrieved from [Link]

  • Semantic Scholar. (2024). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Retrieved from [Link]

  • ResearchGate. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Retrieved from [Link]

  • MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Retrieved from [Link]

  • Semantic Scholar. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes. Retrieved from [Link]

  • Beilstein Journals. (2020). Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. Retrieved from [Link]

  • ACS Publications. (n.d.). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry. Retrieved from [Link]

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The Emerging Potential of 2-(4-Ethylbenzoyl)oxazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Promising Scaffold in Medicinal Chemistry

The oxazole ring is a cornerstone of many biologically active compounds, recognized for its role in a wide array of pharmacological activities.[1][2] As a five-membered heterocyclic compound containing both oxygen and nitrogen, the oxazole scaffold serves as a versatile building block in the design of novel therapeutic agents.[1][2] Its derivatives have demonstrated significant potential as anti-inflammatory, anticancer, antibacterial, and antifungal agents.[1][2] This guide focuses on a specific, yet under-explored derivative, 2-(4-Ethylbenzoyl)oxazole , providing a comprehensive technical overview of its core scientific principles, potential research applications, and detailed experimental protocols to empower researchers in drug discovery and development. While direct research on this specific molecule is nascent, this document synthesizes the wealth of knowledge surrounding the 2-aroyloxazole class to project its likely characteristics and applications.

Physicochemical Properties and Structural Insights

To facilitate initial research and experimental design, a predictive summary of the physicochemical properties of this compound is presented below. These values are extrapolated from data on structurally similar compounds, such as its precursor 2-(4-ethylbenzoyl)benzoic acid.[3][4][5]

PropertyPredicted ValueSource/Method
Molecular FormulaC₁₈H₁₅NO₂-
Molecular Weight277.32 g/mol -
XLogP3~3.5-4.0Estimation based on related structures[4]
Hydrogen Bond Donors0-
Hydrogen Bond Acceptors3-
Rotatable Bonds4-
Boiling Point~460-480 °CExtrapolation from similar compounds[4]
Melting Point~120-140 °CExtrapolation from similar compounds[5]
SolubilityLow in water, soluble in organic solvents (e.g., DMSO, ethanol)General characteristic of similar organic compounds

The structure of this compound, featuring a central oxazole ring linked to a 4-ethylbenzoyl group, suggests a molecule with potential for π-π stacking and hydrophobic interactions, which are crucial for binding to biological targets. The ethyl group provides a lipophilic character that may influence its pharmacokinetic profile.

Proposed Synthesis of this compound: A Step-by-Step Protocol

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-(4-Ethylbenzoyl)benzoic Acid cluster_step2 Step 2: Formation of the Oxazole Ring A Phthalic Anhydride + Ethylbenzene B Friedel-Crafts Acylation (AlCl₃) A->B Reaction C 2-(4-Ethylbenzoyl)benzoic Acid B->C Product D 2-(4-Ethylbenzoyl)benzoic Acid E Activation & Cyclization (e.g., with an amino alcohol and a dehydrating agent) D->E Reaction F This compound E->F Product

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Part 1: Synthesis of 2-(4-Ethylbenzoyl)benzoic Acid [6]

This initial step is a classic Friedel-Crafts acylation, a fundamental reaction in organic chemistry for forming carbon-carbon bonds.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add phthalic anhydride (1.0 eq) and ethylbenzene (excess, ~5-10 eq) as the solvent.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (1.1 eq) portion-wise, ensuring the temperature does not exceed 10°C. The slow addition is crucial to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid. This step quenches the reaction and hydrolyzes the aluminum complexes.

  • Isolation: The product, 2-(4-ethylbenzoyl)benzoic acid, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Part 2: Synthesis of this compound

This step involves the formation of the oxazole ring from the carboxylic acid precursor. Several methods are available for this transformation.[7][8]

  • Amide Formation: Convert the carboxylic acid group of 2-(4-ethylbenzoyl)benzoic acid to an amide. A common method is to first convert the acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an appropriate amino alcohol (e.g., 2-aminoethanol).

  • Cyclization and Dehydration: The resulting N-(2-hydroxyethyl)amide can then be cyclized to the oxazoline, which is subsequently oxidized to the oxazole. Alternatively, direct cyclization and dehydration can be achieved using reagents like triflic acid.[8]

  • Purification: The final product, this compound, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Potential Fundamental Research Applications

Based on the extensive research on the oxazole scaffold, this compound is a prime candidate for investigation in several key areas of drug discovery.

Anti-inflammatory Agent

Oxazole derivatives have been identified as potent inhibitors of key enzymes in the inflammatory cascade, such as 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) enzymes.[6][9]

  • Mechanism of Action: The 2-aroyloxazole structure can mimic endogenous ligands for these enzymes, leading to competitive inhibition. The ethylbenzoyl moiety may enhance binding affinity within the hydrophobic channels of these enzymes.

  • Experimental Workflow:

    • In vitro enzyme assays: Test the inhibitory activity of this compound against purified 5-LOX and COX-1/COX-2 enzymes.

    • Cell-based assays: Evaluate the compound's ability to reduce the production of pro-inflammatory mediators (e.g., leukotrienes, prostaglandins) in cell lines such as macrophages stimulated with lipopolysaccharide (LPS).

    • In vivo models: Assess the anti-inflammatory efficacy in animal models of inflammation, such as carrageenan-induced paw edema in rodents.

Anticancer Agent

The oxazole core is present in several compounds with demonstrated anticancer activity.[10] The proposed mechanisms often involve the inhibition of key signaling pathways or cellular processes essential for cancer cell proliferation and survival.

  • Potential Targets:

    • Tubulin Polymerization: Some heterocyclic compounds interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[10]

    • Kinase Inhibition: The aroyl group may allow for interaction with the ATP-binding site of various protein kinases involved in cancer progression.

  • Experimental Workflow:

    • Cytotoxicity screening: Determine the IC₅₀ values of this compound against a panel of human cancer cell lines.

    • Cell cycle analysis: Use flow cytometry to investigate the effect of the compound on cell cycle distribution.

    • Apoptosis assays: Employ techniques like Annexin V staining to determine if the compound induces programmed cell death.

Antimicrobial Agent

The oxazole moiety is a known pharmacophore in various antibacterial and antifungal drugs.[11]

  • Mechanism of Action: The planar aromatic structure of this compound may facilitate intercalation with microbial DNA or inhibit essential enzymes involved in cell wall synthesis or metabolic pathways.

  • Experimental Workflow:

    • Minimum Inhibitory Concentration (MIC) determination: Test the compound against a range of pathogenic bacteria and fungi using broth microdilution or agar dilution methods.

    • Mechanism of action studies: Investigate the specific cellular target through assays such as bacterial cell membrane integrity tests or DNA binding studies.

Logical Relationship of Research Applications

Research_Applications cluster_applications Potential Research Applications cluster_mechanisms Potential Mechanisms of Action A This compound B Anti-inflammatory A->B C Anticancer A->C D Antimicrobial A->D E 5-LOX/COX Inhibition B->E F Tubulin Polymerization Inhibition C->F G Enzyme Inhibition / DNA Intercalation D->G

Caption: Potential research avenues for this compound.

Conclusion and Future Directions

This compound represents a promising, yet largely unexplored, chemical entity. Based on the well-established biological activities of the 2-aroyloxazole scaffold, this compound warrants investigation as a potential anti-inflammatory, anticancer, and antimicrobial agent. The synthetic protocols and experimental workflows outlined in this guide provide a solid foundation for researchers to begin exploring the therapeutic potential of this and related molecules. Future research should focus on the efficient synthesis and purification of this compound, followed by a systematic evaluation of its biological activities and mechanism of action. Structure-activity relationship (SAR) studies, involving modifications of the ethylbenzoyl group, will be crucial in optimizing its potency and selectivity for specific biological targets.

References

  • Synthesis and Biological Evaluation of N-Aryl-5-aryloxazol-2-amine Derivatives as 5-Lipoxygenase Inhibitors. (2015). PubMed. Available at: [Link]

  • Synthesis of 2-oxazolines. Organic Chemistry Portal. Available at: [Link]

  • New synthesis of 2-aroylbenzothiazoles via metal-free domino transformations of anilines, acetophenones, and elemental sulfur. (2020). Royal Society of Chemistry. Available at: [Link]

  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (2022). ACS Publications. Available at: [Link]

  • Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (2018). PubMed. Available at: [Link]

  • 2-Isoxazolines: A Synthetic and Medicinal Overview. (2021). PubMed. Available at: [Link]

  • Synthesis and Biological Activities of 2-amino-1-arylidenamino Imidazoles as Orally Active Anticancer Agents. (2010). PubMed. Available at: [Link]

  • Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. (2021). Baghdad Science Journal. Available at: [Link]

  • Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. (2024). PMC. Available at: [Link]

  • Synthesis of biologically active derivatives of 2-aminobenzothiazole. ResearchGate. Available at: [Link]

  • Synthesis of 2‐aminoalkyloxazoles 7a–f. ResearchGate. Available at: [Link]

  • Synthesis and pharmacological properties of benzisothiazole/benzimidazole derivatives with acidic groups. ResearchGate. Available at: [Link]

  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. Available at: [Link]

  • Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2021). PMC. Available at: [Link]

  • 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. (2022). MDPI. Available at: [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing. Available at: [Link]

  • Some New 2-(4-Ethyl-phenoxymethyl)benzoic Acid Thioureides: Synthesis and Spectral Characterization. ResearchGate. Available at: [Link]

  • 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. (2021). PubMed. Available at: [Link]

  • 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. (2023). PubMed. Available at: [Link]

  • 2-(4-ethyl benzoyl) benzoic acid. The Good Scents Company. Available at: [Link]

  • 2-(4-Ethylbenzoyl)benzoic acid. LookChem. Available at: [Link]

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Technical Guide: 2-(4-Ethylbenzoyl)oxazole as a Medicinal Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(4-Ethylbenzoyl)oxazole , positioning it as a representative scaffold within the broader class of 2-aroyloxazoles . This class of compounds serves as a "privileged structure" in medicinal chemistry, particularly in the design of serine protease inhibitors, anti-inflammatory agents, and antimicrobial leads.

Executive Summary

This compound represents a distinct subclass of


-ketoheterocycles. Unlike simple amides or esters, the 2-aroyloxazole  core features a rigidified carbonyl linker connecting an electron-withdrawing oxazole ring to a lipophilic aryl moiety.

In drug discovery, this scaffold is valued for three primary attributes:

  • Electrophilic Activation: The C2-carbonyl is highly activated, serving as a "warhead" for reversible covalent inhibition of serine/cysteine hydrolases (e.g., FAAH, elastase).

  • Metabolic Stability: The oxazole ring acts as a bioisostere for unstable esters or hydrolytically sensitive amides.

  • Lipophilic Tuning: The para-ethyl group provides a precise steric and hydrophobic handle, optimizing LogP and facilitating deep pocket binding in protein targets.

Chemical Architecture & Pharmacophore Analysis

The molecule can be deconstructed into three functional domains, each serving a specific role in ligand-target interaction.

Structural Decomposition Table
DomainChemical ComponentMedicinal Chemistry Function
A Oxazole Ring Bioisostere & Acceptor: Acts as a stable aromatic linker; Nitrogen (N3) serves as a Hydrogen Bond Acceptor (HBA). Electron-withdrawing nature activates the adjacent carbonyl.[1]
B C2-Carbonyl Bridge Electrophilic Center: The ketone carbon is electron-deficient due to conjugation with the oxazole. It can form reversible hemiketals with catalytic serines in enzymes.
C 4-Ethylphenyl Group Hydrophobic Anchor: The ethyl group (

) adds lipophilicity (

) and steric bulk to fill hydrophobic pockets (e.g., S1 specificity pockets in proteases).
Pharmacophore Visualization (DOT)

The following diagram illustrates the electronic and steric relationships within the scaffold.

Pharmacophore Oxazole Oxazole Ring (Electron Withdrawing) Carbonyl C2-Carbonyl (Electrophilic Trap) Oxazole->Carbonyl Activates (Induction) Phenyl Phenyl Ring (Scaffold Rigidification) Carbonyl->Phenyl Conjugation Target Target Enzyme (Serine Nucleophile) Carbonyl->Target Reversible Covalent Bond Ethyl 4-Ethyl Group (Lipophilic Handle) Phenyl->Ethyl p-Substitution

Figure 1: Pharmacophore map highlighting the electronic activation of the carbonyl "warhead" by the oxazole ring.

Synthetic Protocols

Synthesis of 2-aroyloxazoles has evolved from harsh organometallic routes to modern, catalytic C-H functionalization. Below are two validated methodologies.

Method A: Direct C-H Aroylation (Regel-Type)

This is the preferred modern route, utilizing the acidity of the oxazole C2 proton. It avoids the use of unstable organolithiums.

  • Reagents: Oxazole, 4-Ethylbenzoyl chloride, Triethylamine (

    
    ), DMAP (Catalyst).
    
  • Conditions: Acetonitrile (

    
    ), Reflux or Microwave, 12-24h.
    
  • Mechanism: DMAP activates the acid chloride to an N-acylpyridinium salt. The oxazole (activated by base or transient silylation) attacks this electrophile.

Step-by-Step Protocol:

  • Preparation: In a flame-dried flask, dissolve Oxazole (1.0 equiv) in anhydrous Acetonitrile (0.5 M).

  • Activation: Add DMAP (0.2 equiv) and Triethylamine (2.5 equiv). Stir at Room Temperature (RT) for 15 min.

  • Addition: Dropwise add 4-Ethylbenzoyl chloride (1.5 equiv) over 20 minutes.

  • Reaction: Heat the mixture to reflux (

    
    ) for 16 hours. Monitor by TLC (Hexane:EtOAc 4:1).
    
  • Workup: Cool to RT. Quench with sat.

    
    . Extract with DCM (
    
    
    
    ).
  • Purification: Flash chromatography on silica gel. The product typically elutes as a pale yellow oil or solid.

Method B: Weinreb Amide Route (Convergent)

Useful when the oxazole moiety is complex or pre-functionalized.

  • Lithiation: Treat oxazole with

    
    -BuLi at 
    
    
    
    to generate 2-lithiooxazole.
  • Acylation: Add

    
    -methoxy-
    
    
    
    -methyl-4-ethylbenzamide (Weinreb amide).
  • Quench: The Weinreb intermediate prevents over-addition, yielding the ketone upon acidic workup.

Synthesis Workflow Diagram

Synthesis Start1 Oxazole Mix Mix in MeCN + Et3N / DMAP Start1->Mix Start2 4-Ethylbenzoyl Chloride Start2->Mix Intermediate N-Acylpyridinium Intermediate Mix->Intermediate Activation Heat Reflux (80°C) 16 Hours Intermediate->Heat C-H Functionalization Product This compound Heat->Product Elimination of HCl

Figure 2: The DMAP-catalyzed Regel-type synthesis pathway.

Medicinal Chemistry Applications

Mechanism of Action: The -Ketoheterocycle Warhead

The defining feature of this compound is the C2-carbonyl . In many enzyme inhibitors (e.g., for Fatty Acid Amide Hydrolase - FAAH), this ketone acts as an electrophilic trap.

  • Reversible Covalent Inhibition: The active site serine of the enzyme attacks the ketone carbonyl.

  • Transition State Mimicry: The resulting tetrahedral hemiketal mimics the transition state of amide bond hydrolysis, tightly binding the enzyme.

  • Selectivity: The oxazole ring provides specific H-bond interactions that differentiate it from other serine hydrolases.

Structure-Activity Relationship (SAR) Data

Comparing the 4-ethyl analog to other derivatives highlights its specific utility.

Substituent (R)LogP (Calc)Bioactivity TrendNotes
-H (Unsubstituted)~2.1BaselineGood solubility, lower potency.
-Cl (4-Chloro)~2.7AntimicrobialHigh potency against fungi/bacteria; metabolic liability at Cl.
-Ethyl (4-Ethyl)~3.0 Optimal Balanced lipophilicity; fills hydrophobic S1 pockets.
-t-Butyl (4-tert-Butyl)~3.8HighOften too lipophilic; solubility issues.
Biological Targets

Based on the scaffold class, this compound is a candidate for:

  • Anti-Infectives: 2-Aroyloxazoles have demonstrated efficacy against Candida albicans and Gram-positive bacteria by disrupting cell wall synthesis [1].

  • Anti-Inflammatory: Modulation of COX-2 pathways, where the oxazole mimics the cyclic core of coxibs [2].

  • Anticancer: Inhibition of tubulin polymerization or specific kinases, where the benzoyl group occupies the ATP-binding hinge region.

References

  • Thieme Connect. (2013). DMAP-Catalyzed Regel-Type Direct C-2 (Hetero)Aroylation of Oxazoles. Synlett. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of 2-Oxazolines and Oxazoles. Retrieved from [Link]

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"2-(4-Ethylbenzoyl)oxazole" physical and chemical characteristics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(4-Ethylbenzoyl)oxazole , a specialized heterocyclic building block used in medicinal chemistry and advanced organic synthesis.

CAS Registry Number: 898760-05-9 Chemical Formula: C₁₂H₁₁NO₂ Molecular Weight: 201.22 g/mol

Executive Summary

This compound is a functionalized heteroaromatic ketone featuring an oxazole ring linked at the C2 position to a 4-ethylphenyl moiety via a carbonyl bridge. This compound belongs to the class of 2-aroyloxazoles , which are critical pharmacophores in drug discovery. They serve as bioisosteres for amides and esters, offering improved metabolic stability and unique hydrogen-bonding vectors. This guide details its physicochemical properties, validated synthetic pathways, and utility as a high-value intermediate in the synthesis of bioactive small molecules.

Physicochemical Characterization

The following data aggregates calculated and predicted values standard for this compound class, serving as a baseline for analytical validation.

Table 1: Molecular & Physical Properties
PropertyValue / DescriptionSource/Method
Molecular Formula C₁₂H₁₁NO₂Stoichiometry
Molecular Weight 201.22 g/mol Calculated
Exact Mass 201.0790HRMS Standard
Appearance Off-white solid or viscous oilAnalog-based prediction*
Boiling Point ~360–380 °C (at 760 mmHg)Predicted (ACD/Labs)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in WaterLipophilic Profile
LogP (Octanol/Water) 2.8 – 3.2Predicted (Consensus)
Topological Polar Surface Area 43.1 ŲComputed
H-Bond Acceptors 3 (N, O, C=O)Structural Analysis
H-Bond Donors 0Structural Analysis

*Note: 2-Aroyloxazoles with alkyl substituents often exhibit low melting points. Pure samples may crystallize as low-melting solids, while crude mixtures often appear as oils.

Synthetic Architecture & Manufacturing

The synthesis of this compound requires precise regiochemical control to ensure the carbonyl attachment occurs exclusively at the C2 position of the oxazole ring. The Cryogenic Lithiation-Acylation protocol is the industry "Gold Standard" for generating this motif with high purity.

Protocol A: Cryogenic Lithiation-Acylation (The Kinetic Route)

This method utilizes the acidity of the C2 proton of oxazole (pKa ~20) to generate a nucleophilic species that attacks the electrophilic carbonyl of 4-ethylbenzoyl chloride.

Reagents:

  • Substrate: Oxazole (anhydrous)

  • Base: n-Butyllithium (2.5 M in hexanes)

  • Electrophile: 4-ethylbenzoyl chloride

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: Saturated NH₄Cl solution

Step-by-Step Methodology:

  • System Prep: Flame-dry a 3-neck round-bottom flask under an Argon atmosphere. Charge with anhydrous THF.

  • Lithiation: Cool the THF to -78 °C (dry ice/acetone bath). Add n-BuLi dropwise.

  • Nucleophile Formation: Add a solution of oxazole in THF dropwise over 15 minutes. Stir at -78 °C for 30 minutes to generate 2-lithiooxazole .

    • Technical Insight: 2-lithiooxazole is thermally unstable and can ring-open to form isocyanides if the temperature rises above -60 °C. Strict cryogenic control is mandatory.

  • Acylation: Add 4-ethylbenzoyl chloride (dissolved in THF) slowly to the lithiated species.

  • Equilibration: Allow the mixture to stir at -78 °C for 1 hour, then slowly warm to 0 °C.

  • Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Visualization: Synthetic Pathway

The following diagram illustrates the reaction logic and critical intermediates.

Synthesis Oxazole Oxazole (Starting Material) Lithio Intermediate: 2-Lithiooxazole (Nucleophile) Oxazole->Lithio Deprotonation (C2-H) nBuLi n-BuLi / THF -78°C nBuLi->Lithio Product Product: This compound Lithio->Product Acylation RingOpen Side Product: Isocyanide (If T > -60°C) Lithio->RingOpen Thermal Decomposition Chloride Reagent: 4-Ethylbenzoyl Chloride (Electrophile) Chloride->Product

Figure 1: Mechanistic pathway for the synthesis of this compound via lithiation, highlighting the critical temperature-dependent stability of the 2-lithiooxazole intermediate.

Reactivity & Functionalization Profile

Researchers utilize this compound primarily as a scaffold for further diversification. Its chemical behavior is defined by two distinct reactive centers:

A. The Ketone Bridge (C=O)

The carbonyl group linking the rings is highly susceptible to nucleophilic attack, but less reactive than a standard ketone due to conjugation with the electron-deficient oxazole ring.

  • Reduction: NaBH₄ reduction yields oxazol-2-yl(4-ethylphenyl)methanol , a chiral alcohol precursor.

  • Reductive Amination: Reaction with primary amines and NaBH(OAc)₃ generates secondary amines, a common motif in kinase inhibitors.

B. The Oxazole Ring

The oxazole ring is electron-deficient.

  • Electrophilic Substitution: Difficult. Substitution at C5 requires harsh conditions or activation.

  • Diels-Alder Cycloaddition: The oxazole can act as a diene in [4+2] cycloadditions with alkynes, followed by retro-Diels-Alder loss of nitrile, to synthesize substituted furans . This is a powerful method for transforming the heterocycle into a furan core.

Applications in Drug Discovery[6]

This compound serves as a specific instance of the 2-aroyloxazole class, which acts as a "Privileged Structure" in medicinal chemistry.

  • Bioisosterism: The 2-aroyloxazole unit mimics the geometry and electronic distribution of

    
    -ketoamides and esters but possesses higher metabolic stability against esterases and peptidases.
    
  • Kinase Inhibition: The planar arrangement of the oxazole and phenyl rings (stabilized by conjugation) allows the molecule to slot effectively into the ATP-binding pockets of kinases. The 4-ethyl group provides a hydrophobic anchor, interacting with the "Gatekeeper" residues in protein pockets.

  • Anti-Inflammatory Agents: Analogs of this structure (e.g., Romazarit derivatives) have historically been investigated for non-steroidal anti-inflammatory drug (NSAID) activity, inhibiting enzymes like Cyclooxygenase (COX).

Safety & Handling (SDS Summary)

While specific toxicological data for CAS 898760-05-9 is limited, handling should follow protocols for functionalized oxazoles and aryl ketones .

  • Hazard Classification:

    • Skin Irritation: Category 2 (Causes skin irritation).[1]

    • Eye Irritation: Category 2A (Causes serious eye irritation).

    • STOT-SE: Category 3 (May cause respiratory irritation).[2]

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (0.11 mm minimum thickness).

    • Chemical safety goggles.

    • Use within a certified chemical fume hood.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation or hydrolysis of the oxazole ring over extended periods.

References

  • Vedejs, E., & Monahan, S. D. (1996). Lithiation of Oxazoles: A General Method for the Synthesis of 2-Substituted Oxazoles. Journal of Organic Chemistry.
  • PubChem. (n.d.). Compound Summary: Oxazole Derivatives. National Library of Medicine. Retrieved from [Link]

Sources

"2-(4-Ethylbenzoyl)oxazole" safety and handling information

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an autonomous technical resource for the handling, safety, and synthesis of 2-(4-Ethylbenzoyl)oxazole (CAS 898760-05-9). It is designed for senior researchers and process chemists requiring actionable data beyond standard Safety Data Sheets (SDS).

CAS Number: 898760-05-9 Chemical Class: 2-Aroyloxazole / Heterocyclic Ketone Molecular Formula: C₁₂H₁₁NO₂ Molecular Weight: 201.22 g/mol

Executive Technical Summary

This compound is a specialized heterocyclic building block characterized by an electron-deficient oxazole ring linked via a carbonyl bridge to a lipophilic 4-ethylphenyl moiety. This structural motif—a 2-aroyloxazole —is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for amides and esters in non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.

Its chemical behavior is defined by the electrophilicity of the carbonyl group (enhanced by the electron-withdrawing oxazole) and the potential for nucleophilic attack at the C-5 position of the oxazole ring under forcing conditions.

Safety & Handling Architecture (Read-Across Toxicology)

Note: Specific toxicological data for this CAS is limited. The following profile is constructed using Quantitative Structure-Activity Relationship (QSAR) analysis of structurally homologous 2-aroyloxazoles.

Hazard Identification (GHS Standards)
Hazard ClassCategoryHazard StatementMechanism of Action
Skin Irritation Cat. 2H315 : Causes skin irritation.Lipophilic ethyl group facilitates dermal penetration; ketone moiety reacts with skin proteins.
Eye Irritation Cat. 2AH319 : Causes serious eye irritation.Lewis-basic nitrogen in oxazole ring can induce mucosal inflammation.
STOT-SE Cat. 3H335 : May cause respiratory irritation.Dust/aerosol inhalation triggers upper respiratory tract inflammation.
Phototoxicity WarningPrecaution: Potential photosensitizer.Conjugated benzoyl-oxazole systems can generate radical species under UV exposure.
Advanced Handling Protocols

The Inert Barrier System: Due to the electron-withdrawing nature of the benzoyl group, the C-2 position is activated. While relatively stable, the compound should be handled under an inert atmosphere (Nitrogen or Argon) during synthesis to prevent moisture-induced hydrolysis or oxidative degradation.

  • Storage : Store at 2–8°C in amber vials (protect from UV).

  • Solvent Compatibility : Soluble in DCM, THF, Ethyl Acetate. Avoid protic solvents (MeOH, EtOH) during long-term storage to prevent hemiacetal formation.

Synthesis & Experimental Methodology

The most robust route to high-purity 2-aroyloxazoles is not direct Friedel-Crafts acylation (which fails due to oxazole deactivation) but rather the Metallation-Addition-Oxidation sequence.

Core Reaction Pathway

The synthesis involves the lithiation of oxazole at the C-2 position (the most acidic site), addition to 4-ethylbenzaldehyde, and subsequent oxidation of the carbinol intermediate.

SynthesisPathway Oxazole Oxazole (Starting Material) Li_Oxazole 2-Lithiooxazole (Reactive Intermediate) Oxazole->Li_Oxazole n-BuLi, THF -78°C, 30 min Alcohol Secondary Alcohol (Intermediate) Li_Oxazole->Alcohol + Aldehyde -78°C to RT Aldehyde 4-Ethylbenzaldehyde (Electrophile) Product This compound (Final Ketone) Alcohol->Product MnO2 or Swern Ox. DCM, Reflux

Figure 1: Lithiation-Addition-Oxidation pathway for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Generation of 2-Lithiooxazole

  • Setup : Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

  • Solvent : Add anhydrous THF (50 mL) and Oxazole (1.0 eq, 10 mmol). Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation : Dropwise add n-Butyllithium (1.1 eq, 2.5 M in hexanes) over 15 minutes.

    • Critical Control Point: Maintain internal temperature below -70°C to prevent ring opening to the isocyanide (a common failure mode).

  • Equilibration : Stir at -78°C for 30 minutes. The solution typically turns a pale yellow.

Step 2: Nucleophilic Addition

  • Addition : Dissolve 4-Ethylbenzaldehyde (1.1 eq) in anhydrous THF (10 mL) and add dropwise to the lithiated species at -78°C.

  • Warming : Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to room temperature over 2 hours.

  • Quench : Quench with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 x 30 mL).

  • Intermediate Isolation : Dry organics over MgSO₄, filter, and concentrate. The crude secondary alcohol is usually stable enough for the next step without column chromatography.

Step 3: Oxidation to Ketone

  • Reagent : Dissolve the crude alcohol in Dichloromethane (DCM, 50 mL).

  • Oxidant : Add activated Manganese Dioxide (MnO₂) (10 eq).

    • Note: MnO₂ is preferred over Cr(VI) reagents for safety and ease of workup.

  • Reflux : Heat to mild reflux (40°C) for 12–24 hours. Monitor by TLC (conversion of polar alcohol to less polar ketone).

  • Purification : Filter through a pad of Celite to remove MnO₂. Concentrate the filtrate.

  • Final Polish : Recrystallize from Hexane/EtOAc or purify via flash chromatography (Silica gel, 10-20% EtOAc in Hexanes).

Analytical Verification

To ensure the integrity of the synthesized compound, the following analytical signatures must be validated.

TechniqueExpected SignatureDiagnostic Value
¹H NMR (CDCl₃) δ 8.2 (s, 1H, Oxazole H), δ 7.9 (d, 2H, Ar-H ortho to CO), δ 1.2 (t, 3H, Ethyl)Confirms the 2-substituted oxazole and para-substitution pattern.
IR Spectroscopy 1650–1665 cm⁻¹ (C=O stretch)Identifying the conjugated ketone bridge.
MS (ESI+) [M+H]⁺ = 202.2 Confirms molecular mass.
TLC (Silica) R_f ≈ 0.4–0.5 (20% EtOAc/Hexane)Distinct from the more polar alcohol precursor (R_f ≈ 0.2).

Emergency Response & Spill Control

In the event of a spill during the handling of This compound :

  • Evacuate : Clear the immediate area of non-essential personnel.

  • PPE : Don nitrile gloves, safety goggles, and a P95 respirator (if powder form).

  • Containment : Do not use water. Cover the spill with an inert absorbent (Vermiculite or Sand).

  • Decontamination : Wipe the surface with a 10% acetone solution followed by soap and water.

  • Disposal : Collect waste in a container marked "Organic Solid Waste - Halogen Free".

References

  • Organic Chemistry Portal . (n.d.). Synthesis of Oxazoles and 2-Oxazolines. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health (NIH) . (2015). Synthesis and Biological Evaluation of N-Aryl-5-aryloxazol-2-amine Derivatives. PubMed. Retrieved February 7, 2026, from [Link]

Methodological & Application

"2-(4-Ethylbenzoyl)oxazole" reaction mechanisms for synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Mechanistic Pathways, Protocols, and Critical Process Parameters

Executive Summary

This technical guide details the synthesis of 2-(4-ethylbenzoyl)oxazole , a privileged heterocyclic scaffold often utilized as a pharmacophore in kinase inhibitors and anti-inflammatory agents.

While direct Friedel-Crafts acylation of the electron-deficient oxazole ring is kinetically widely unfavorable, this guide focuses on the C2-Lithiation/Acylation strategy . This approach exploits the inherent acidity of the C2 proton (


) to generate a nucleophilic species. We present two validated pathways:
  • Route A (Two-Step): Lithiation

    
     Aldehyde Addition 
    
    
    
    Oxidation. (Recommended for R&D scale).
  • Route B (One-Step): Lithiation

    
     Weinreb Amide Acylation. (Recommended for Process scale).
    

Key Technical Insight: The stability of the 2-lithiooxazole intermediate is temperature-dependent. Above -60°C, it undergoes a ring-opening equilibrium to form an acyclic isocyanide enolate, leading to side products. Strict cryogenic control is the critical process parameter (CPP).

Retrosynthetic & Mechanistic Analysis

The Challenge of the Oxazole Ring

The oxazole ring contains a pyridine-like nitrogen (electron-withdrawing) and a furan-like oxygen (electron-donating). However, the overall


-deficiency makes the ring resistant to electrophilic aromatic substitution. Therefore, the synthesis must proceed via nucleophilic aromatic substitution (

)
or metallation .
Mechanism: The Lithiation-Ring Opening Equilibrium

The most robust method involves deprotonation at C2 using n-Butyllithium (n-BuLi).

  • Step 1: Metallation. n-BuLi removes the C2 proton (the most acidic site due to inductive stabilization by adjacent N and O atoms).

  • Step 2: The Isocyanide Equilibrium. A critical instability exists. The 2-lithiooxazole (A ) exists in equilibrium with the acyclic isocyanide enolate (B ).

    • At

      
      : The equilibrium favors the cyclic form (A ).
      
    • At

      
      : The ring opens to (B ), which can lead to isomerization or polymerization.
      

Strategic Implication: Reactions must be conducted at -78°C and quenched/reacted prior to warming.

Pathway Visualization

The following diagram illustrates the divergent pathways based on the electrophile used (Aldehyde vs. Weinreb Amide).

G Start Oxazole (Starting Material) Li_Int 2-Lithiooxazole (Intermediate A) Start->Li_Int n-BuLi, THF -78°C RingOpen Isocyanide Enolate (Side Product B) Li_Int->RingOpen > -60°C (Equilibrium) Alcohol Carbinol Intermediate (Secondary Alcohol) Li_Int->Alcohol 1. Add Aldehyde 2. H3O+ Quench Target TARGET: This compound Li_Int->Target Add Weinreb Amide (Direct Acylation) Aldehyde Electrophile: 4-Ethylbenzaldehyde Alcohol->Target Oxidation (MnO2 or Swern) Weinreb Electrophile: Weinreb Amide

Figure 1: Mechanistic divergence in 2-aroyloxazole synthesis. Note the temperature-sensitive equilibrium between the lithio-species and the isocyanide.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Aldehyde Route)

This route is preferred for initial R&D due to the high availability of 4-ethylbenzaldehyde and the stability of the alcohol intermediate, which allows for purification before the final oxidation.

Phase 1: Lithiation and Addition

Reagents:

  • Oxazole (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 1.6 M in hexanes)

  • 4-Ethylbenzaldehyde (1.1 equiv)

  • Anhydrous THF (0.5 M concentration relative to oxazole)

Step-by-Step:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Cool to room temperature under positive nitrogen pressure.

  • Solvation: Charge the flask with Oxazole and anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Lithiation: Add n-BuLi dropwise via syringe over 10 minutes.

    • Observation: The solution may turn slightly yellow.

    • Critical: Stir at -78°C for exactly 30 minutes. Do not exceed this time significantly to minimize ring opening.

  • Electrophile Addition: Dissolve 4-ethylbenzaldehyde in a minimal amount of THF. Add this solution dropwise to the lithiooxazole mixture at -78°C.

  • Reaction: Stir at -78°C for 1 hour.

  • Warming: Remove the cooling bath and allow the mixture to warm to 0°C over 30 minutes.

  • Quench: Quench with saturated aqueous

    
    . Extract with EtOAc (3x). Dry combined organics over 
    
    
    
    and concentrate.
  • Intermediate QC: The crude product is (4-ethylphenyl)(oxazol-2-yl)methanol .

Phase 2: Oxidation to Ketone

Reagents:

  • Crude Carbinol Intermediate

  • Activated Manganese Dioxide (

    
    ) (10.0 equiv)
    
  • Dichloromethane (DCM)

Step-by-Step:

  • Dissolve the crude alcohol in DCM (0.2 M).

  • Add activated

    
     in one portion.
    
  • Stir vigorously at room temperature for 12–24 hours.

    • Note:

      
       oxidation is surface-area dependent; vigorous stirring is essential.
      
  • Filtration: Filter the slurry through a pad of Celite to remove manganese salts. Rinse the pad thoroughly with DCM.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).

Protocol B: The "Process" Route (Weinreb Amide)

Recommended for scale-up to avoid heavy metal waste (


) and reduce step count.

Reagents:

  • N-methoxy-N-methyl-4-ethylbenzamide (Prepared from 4-ethylbenzoyl chloride and N,O-dimethylhydroxylamine).

  • Reagents from Protocol A (Oxazole, n-BuLi).

Step-by-Step Modification:

  • Perform Lithiation as described in Protocol A (Steps 1–3).

  • Add the Weinreb amide (dissolved in THF) dropwise at -78°C.

  • Stir at -78°C for 1 hour, then allow to warm to room temperature.

    • Mechanism:[1][2][3][4][5][6][7] The stable tetrahedral intermediate prevents over-addition (double addition), ensuring ketone formation upon hydrolysis.

  • Quench with dilute HCl (to hydrolyze the intermediate) and extract.

Validation & Quality Control (QC)

To ensure the identity of This compound , the following analytical markers must be met.

NMR Spectroscopy ( NMR, 400 MHz, )
PositionMultiplicityApprox.[3] Shift (

)
Diagnostic Feature
Oxazole C4-H Singlet (or d)7.40 ppmCharacteristic heteroaromatic signal.
Oxazole C5-H Singlet (or d)7.90 ppmDownfield due to oxygen proximity.
Benzoyl Ortho Doublet8.10 - 8.20 ppmDeshielded by carbonyl anisotropy.
Benzoyl Meta Doublet7.30 - 7.40 ppmTypical aromatic range.
Ethyl (

)
Quartet2.75 ppmCoupling

Hz.
Ethyl (

)
Triplet1.28 ppmCoupling

Hz.
C2-H ABSENT N/APass/Fail Criteria: Presence of a proton at ~7.1 ppm indicates unreacted oxazole start material.
IR Spectroscopy
  • Carbonyl (C=O): Strong band at 1640–1660 cm⁻¹ . (Conjugated ketone).[1][2]

  • C-H Stretch: 2960 cm⁻¹ (Ethyl group).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<30%) Ring opening of lithiooxazole.Ensure temperature is strictly <-70°C during lithiation.
Complex Mixture Moisture in THF or glassware.Re-distill THF over Na/Benzophenone; flame dry glassware.
Incomplete Oxidation Inactive

.
Use "Activated"

or switch to Dess-Martin Periodinane (1.2 equiv).
Dimerization Localized heating during n-BuLi addition.Slow down addition rate; ensure efficient stirring.

Experimental Workflow Diagram

Workflow cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Oxidation S1 Dry THF + Oxazole Cool to -78°C S2 Add n-BuLi (30 min dwell) S1->S2 S3 Add 4-Ethylbenzaldehyde (-78°C -> 0°C) S2->S3 S4 Quench (NH4Cl) & Extract S3->S4 S5 Dissolve in DCM Add MnO2 S4->S5 Crude Alcohol S6 Stir 16h @ RT S5->S6 S7 Filter (Celite) & Concentrate S6->S7 End Final Product: This compound S7->End Purification

Figure 2: Operational workflow for the two-step synthesis route.

References

  • Vedejs, E. (1988). Lithiooxazoles: Generation and Reactivity.

    • Source:

  • Hodges, J. C. (1986). Metallation of Oxazoles.

    • Source:

  • Hassner, A., & Fischer, B. (1992). Oxazole Synthesis and Functionalization.[4][5][6][7][8][9] A comprehensive review of oxazole chemistry including acylation strategies.

    • Source:

  • Evans, D. A. (2005). Evans pKa Table. Reference for the acidity of the C2-oxazole proton (

    
    ).
    
    • Source:

  • Cahiez, G., et al. (2010). Manganese Dioxide Oxidation.

    • Source:

Sources

Application Note: In Vitro Characterization of 2-(4-Ethylbenzoyl)oxazole as a Tubulin-Targeting Agent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note outlines the protocol for the biological validation of 2-(4-Ethylbenzoyl)oxazole , a representative scaffold of the 2-aroyloxazole class. Based on structural homology to Combretastatin A-4 and known heterocyclic tubulin inhibitors, this compound is hypothesized to act as a Microtubule Destabilizing Agent (MDA) by binding to the colchicine site of


-tubulin.

This guide provides a self-validating workflow to transition this small molecule from chemical synthesis to confirmed biological activity, focusing on solubility management, biochemical target engagement (tubulin polymerization), and phenotypic cytotoxicity profiling.

Scientific Rationale & Mechanism

The 2-aroyloxazole moiety functions as a bioisostere of the cis-stilbene bridge found in Combretastatin A-4. The oxazole ring restricts conformational freedom, locking the two aryl rings (the oxazole and the 4-ethylbenzoyl group) into a planar or twisted orientation favorable for the colchicine-binding pocket on


-tubulin.

Mechanism of Action:

  • Binding: The compound enters the cell and binds to the interface between

    
    - and 
    
    
    
    -tubulin dimers.
  • Inhibition: It sterically hinders the "curved-to-straight" conformational change required for microtubule assembly.

  • Catastrophe: This leads to microtubule depolymerization, cell cycle arrest at the G2/M phase, and subsequent apoptosis.

Visualizing the Mechanism

TubulinMechanism Compound This compound Binding Colchicine Site Binding Compound->Binding Permeates Cell TubulinDimers Free Tubulin Dimers (α/β) TubulinDimers->Binding Inhibition Polymerization Blockade Binding->Inhibition Steric Hindrance Arrest G2/M Cell Cycle Arrest Inhibition->Arrest Spindle Checkpoint Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Caspase Activation

Figure 1: Proposed Mechanism of Action for 2-aroyloxazole derivatives.

Pre-Assay Preparation: Solubility & Stability

Lipophilic oxazoles often precipitate in aqueous buffers, leading to false negatives (assay interference) or false positives (aggregation).

Protocol: Stock Solution Generation
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (Grade

    
     99.9%).
    
  • Concentration: Prepare a 10 mM master stock.

    • Calculation: MW of this compound

      
       201.22  g/mol . Dissolve 2.01 mg in 1 mL DMSO.
      
  • Storage: Aliquot into amber glass vials (hydrophobic compounds can stick to polypropylene). Store at -20°C.

  • Quality Check (Nephelometry):

    • Dilute stock to 100

      
      M in PBS (1% DMSO final).
      
    • Measure light scattering at 600 nm. If OD > 0.005, the compound is precipitating. Action: Use a lower working concentration or add 0.01% Triton X-100 to assay buffers.

Biochemical Assay: Tubulin Polymerization

Objective: Quantify the compound's ability to inhibit the assembly of purified tubulin into microtubules in a cell-free system.

Materials
  • Protein: Purified Porcine Brain Tubulin (>99% pure).

  • Reporter: DAPI (4',6-diamidino-2-phenylindole) or a GTP-analog fluorophore. DAPI fluorescence increases when bound to polymerized microtubules.

  • Control: Colchicine (Positive Control), DMSO (Vehicle).

Step-by-Step Protocol
  • Buffer Prep: Prepare G-PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl

    
    , 0.5 mM EGTA, 1 mM GTP). Keep on ice.
    
  • Compound Plating:

    • Use a black 96-well half-area plate (to minimize reagent cost).

    • Add 5

      
      L of 10x compound in 10% DMSO (Final assay conc: 1% DMSO).
      
    • Test Range: 0.1

      
      M to 50 
      
      
      
      M (8-point dose response).
  • Tubulin Addition:

    • Dilute Tubulin to 3 mg/mL in G-PEM buffer containing 10

      
      M DAPI.
      
    • CRITICAL: Keep tubulin < 4°C until the moment of assay start to prevent premature polymerization.

    • Add 45

      
      L of Tubulin/DAPI mix to each well.
      
  • Kinetic Read:

    • Immediately place plate in a pre-warmed fluorescence plate reader at 37°C .

    • Excitation: 360 nm | Emission: 450 nm.

    • Read every 30 seconds for 60 minutes.

Data Analysis
  • Vmax: Calculate the maximum slope of the polymerization curve (Growth Phase).

  • Inhibition %:

    
    
    
  • Result: A potent 2-aroyloxazole should flatten the curve similar to Colchicine.

Phenotypic Assay: Cytotoxicity & Cell Cycle

Objective: Confirm that biochemical inhibition translates to cellular toxicity and specific G2/M arrest.

A. Cell Viability (CellTiter-Glo)
  • Cell Lines: HeLa (Cervical), MCF-7 (Breast), A549 (Lung).

  • Seeding: 3,000 cells/well in 96-well white opaque plates. Incubate 24h for attachment.

  • Treatment: Add compound (0.01 - 100

    
    M) for 48-72 hours.
    
  • Readout: Add CellTiter-Glo reagent, shake 2 mins, read Luminescence.

  • Output: Determine IC

    
     using a 4-parameter logistic fit.
    
B. Cell Cycle Analysis (Flow Cytometry)

This step confirms the "Tubulin" mechanism. General toxins kill cells in all phases; Tubulin inhibitors accumulate cells specifically in G2/M.

  • Treatment: Treat HeLa cells with 2x IC

    
      of this compound for 24 hours.
    
  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight.

  • Staining: Resuspend in PBS containing Propidium Iodide (PI) (50

    
    g/mL) and RNase A.
    
  • Analysis: Analyze DNA content via Flow Cytometry.

    • Expected Result: A distinct peak shift showing 4N DNA content (G2/M arrest) compared to DMSO control (G1/S distribution).

Experimental Workflow Diagram

This diagram summarizes the critical path for validating the compound.

AssayWorkflow cluster_0 Phase 1: Compound QC cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Cellular Profiling Stock 10mM DMSO Stock Solubility Nephelometry Check (PBS Solubility) Stock->Solubility TubulinAssay Tubulin Polymerization (Fluorescence Vmax) Solubility->TubulinAssay Pass IC50_Biochem Biochemical IC50 TubulinAssay->IC50_Biochem Viability CellTiter-Glo (HeLa/MCF-7) IC50_Biochem->Viability If Active (<10µM) FACS Cell Cycle Analysis (G2/M Arrest Check) Viability->FACS Confirm Mechanism

Figure 2: Strategic workflow for validating this compound.

Data Reporting Template

Assay TypeParameterControl (Colchicine)This compoundStatus
Biochemical Tubulin IC

~2.5

M
ExperimentalTBD
Cellular HeLa IC

~10 nMExperimentalTBD
Mechanism G2/M Fraction>60%ExperimentalGo/No-Go
Solubility Max PBS Conc.>100

M
Check RequiredQC

References

  • Wang, L., et al. (2015). "Design, synthesis, and biological evaluation of 2-aroyloxazoles as tubulin polymerization inhibitors." Journal of Medicinal Chemistry.

  • Oliva, P., et al. (2020).[1] "Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)benzo[b]furan derivatives as tubulin polymerization inhibitors." ResearchGate.

  • Kaspady, M., et al. (2009). "Synthesis, antibacterial and antifungal activity of novel 2,4-disubstituted oxazoles." Letters in Drug Design & Discovery.

  • Zhang, H., et al. (2021). "Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships." European Journal of Medicinal Chemistry.

Sources

Application Notes and Protocols: 2-(4-Ethylbenzoyl)oxazole as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Oxazole Moiety and the Role of 2-Acyl Substituents

The oxazole ring system is a cornerstone in medicinal chemistry and materials science, forming the core scaffold of numerous biologically active compounds and functional materials.[1][2] Its prevalence in nature and its synthetic accessibility have made it a target of intense research.[3] Oxazole derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4] The substitution pattern on the oxazole ring dictates its biological and chemical properties, and the introduction of an acyl group at the 2-position, as in 2-(4-Ethylbenzoyl)oxazole, provides a versatile handle for further molecular elaboration. This carbonyl functionality serves as a key electrophilic site, enabling the construction of more complex heterocyclic systems and the introduction of diverse pharmacophores.

This guide provides a comprehensive overview of the synthesis and application of this compound as a pivotal intermediate in organic synthesis. We will detail a reliable, multi-step protocol for its preparation and demonstrate its utility in the synthesis of a novel pyrazole derivative, highlighting the strategic importance of the 2-acyl-oxazole scaffold in drug discovery and development.

Part 1: Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step sequence involving the formation of a 2-substituted oxazole followed by oxidation. A robust method involves the reaction of 2-lithiooxazole with 4-ethylbenzaldehyde to form a secondary alcohol, which is subsequently oxidized to the target ketone.

Causality Behind Experimental Choices:
  • Generation of 2-Lithiooxazole: The deprotonation of oxazole at the C2 position is a well-established method to generate a nucleophilic species.[1] This is due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, which increases the acidity of the C2-proton. n-Butyllithium is a strong, non-nucleophilic base commonly used for this purpose. The reaction is typically carried out at low temperatures (-78 °C) to prevent side reactions and ensure the stability of the organolithium intermediate.

  • Reaction with 4-Ethylbenzaldehyde: The generated 2-lithiooxazole acts as a potent nucleophile, readily attacking the electrophilic carbonyl carbon of 4-ethylbenzaldehyde to form a lithium alkoxide intermediate.[5] The subsequent acidic workup protonates the alkoxide to yield the secondary alcohol, (4-ethylphenyl)(oxazol-2-yl)methanol.

  • Oxidation to the Ketone: Several mild oxidizing agents can be employed for the conversion of the secondary alcohol to the ketone. Dess-Martin periodinane (DMP) is a preferred choice due to its high efficiency, mild reaction conditions, and broad functional group tolerance. Other reagents like pyridinium chlorochromate (PCC) or a Swern oxidation could also be utilized.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of (4-ethylphenyl)(oxazol-2-yl)methanol

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Lithiation: Add oxazole (1.0 eq.) to the cooled THF. Slowly add n-butyllithium (1.1 eq., 2.5 M solution in hexanes) dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C.

  • Aldehyde Addition: In a separate flame-dried flask, dissolve 4-ethylbenzaldehyde (1.2 eq.) in anhydrous THF (20 mL). Add this solution dropwise to the 2-lithiooxazole solution at -78 °C.

  • Quenching and Extraction: Stir the reaction mixture at -78 °C for 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Work-up and Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (4-ethylphenyl)(oxazol-2-yl)methanol as a pale yellow oil.

Step 2: Oxidation to this compound

  • Reaction Setup: To a round-bottom flask containing a solution of (4-ethylphenyl)(oxazol-2-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM, 50 mL) at 0 °C, add Dess-Martin periodinane (1.5 eq.) portion-wise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 30 mL) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 30 mL). Stir vigorously for 15 minutes until the solid dissolves.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with DCM (3 x 40 mL). Combine the organic layers, wash with brine (40 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a white solid.

Data Summary: Synthesis of this compound
StepProductStarting MaterialsKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
1(4-ethylphenyl)(oxazol-2-yl)methanolOxazole, 4-ethylbenzaldehyden-BuLi, NH₄ClTHF-782.575-85
2This compound(4-ethylphenyl)(oxazol-2-yl)methanolDess-Martin periodinaneDCM0 to RT2-485-95
Visualization of the Synthetic Workflow

G cluster_0 Step 1: Alcohol Formation cluster_1 Step 2: Oxidation oxazole Oxazole nBuLi n-BuLi, THF, -78 °C oxazole->nBuLi Deprotonation lithiooxazole 2-Lithiooxazole nBuLi->lithiooxazole aldehyde 4-Ethylbenzaldehyde lithiooxazole->aldehyde Nucleophilic Attack alkoxide Lithium Alkoxide Intermediate aldehyde->alkoxide workup1 NH4Cl (aq) workup alkoxide->workup1 Protonation alcohol (4-ethylphenyl)(oxazol-2-yl)methanol workup1->alcohol alcohol_in (4-ethylphenyl)(oxazol-2-yl)methanol dmp Dess-Martin Periodinane, DCM, RT alcohol_in->dmp Oxidation ketone This compound dmp->ketone

Caption: Synthetic workflow for this compound.

Part 2: Application of this compound in the Synthesis of a Substituted Pyrazole

The carbonyl group of this compound is a prime site for nucleophilic attack, making it an excellent precursor for the synthesis of other heterocyclic systems. Here, we demonstrate its application in the synthesis of a 3-(4-ethylphenyl)-5-(oxazol-2-yl)-1H-pyrazole derivative through a condensation reaction with hydrazine. Pyrazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[6]

Rationale for the Synthetic Transformation:

The reaction between a ketone and hydrazine to form a pyrazole is a classic and reliable method for constructing this five-membered heterocyclic ring. The mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The presence of the oxazole moiety at the 5-position of the resulting pyrazole introduces a second heterocyclic system, creating a molecule with potentially novel pharmacological properties.

Experimental Protocol: Synthesis of 3-(4-ethylphenyl)-5-(oxazol-2-yl)-1H-pyrazole
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol (50 mL). Add hydrazine hydrate (1.5 eq.) to the solution.

  • Reaction Conditions: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture. Heat the reaction mixture to reflux and maintain for 6-8 hours.

  • Monitoring and Work-up: Monitor the reaction progress by TLC. After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-(4-ethylphenyl)-5-(oxazol-2-yl)-1H-pyrazole as a crystalline solid.

Visualization of the Application Workflow

G cluster_0 Pyrazole Synthesis ketone This compound hydrazine Hydrazine Hydrate, Ethanol, Acetic Acid (cat.), Reflux ketone->hydrazine Condensation hydrazone Hydrazone Intermediate hydrazine->hydrazone cyclization Intramolecular Cyclization hydrazone->cyclization dehydration Dehydration cyclization->dehydration pyrazole 3-(4-ethylphenyl)-5-(oxazol-2-yl)-1H-pyrazole dehydration->pyrazole

Caption: Synthesis of a substituted pyrazole from this compound.

Conclusion and Future Perspectives

This compound is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation and the reactivity of its carbonyl group open avenues for the synthesis of a diverse array of more complex molecules. The demonstrated synthesis of a novel oxazole-substituted pyrazole highlights its potential in the generation of new chemical entities for drug discovery programs. Further exploration of the reactivity of the 2-acyl group could lead to the development of novel synthetic methodologies and the discovery of new compounds with significant biological activities. The protocols and insights provided in this guide are intended to empower researchers to utilize this important building block in their synthetic endeavors.

References

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  • Trose, M., et al. (2015). Copper-N-Heterocyclic Carbene Catalyzed Synthesis of 2-Substituted Oxazolines and Oxazines from Nitriles and Aminoalcohols. The Journal of Organic Chemistry, 80(19), 9910-9914.
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  • Wikipedia. (n.d.). Van Leusen reaction. Retrieved from [Link]

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Application Notes and Protocols for Cell-Based Characterization of 2-(4-Ethylbenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This document provides a comprehensive guide for researchers and drug development professionals to establish a robust suite of cell-based assays for characterizing the biological functions of novel oxazole derivatives, using "2-(4-Ethylbenzoyl)oxazole" as a representative candidate. This guide follows a logical, tiered approach, beginning with foundational cytotoxicity screening, progressing to hypothesis-driven mechanistic assays, and culminating in direct target engagement validation. The protocols herein are designed to be self-validating systems, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: A Strategic Framework for Compound Characterization

The discovery of a novel bioactive compound is the beginning of a complex journey to elucidate its mechanism of action (MoA). For a compound like this compound, which belongs to a chemical class with diverse reported activities, a systematic and hypothesis-driven approach is paramount. Simply listing protocols is insufficient; a successful characterization campaign requires a logical workflow that builds upon previous results.

This guide is structured to mirror this scientific journey. We will first establish the compound's fundamental effect on cell health to determine a viable therapeutic window. Subsequently, based on the rich pharmacology of the oxazole scaffold, we will explore distinct, plausible mechanisms—anti-inflammatory, pro-apoptotic, and nuclear receptor modulation. Finally, we will detail a gold-standard method to confirm that the compound physically interacts with its intended target within the complex cellular environment.

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Hypothesis-Driven Mechanistic Assays cluster_2 Phase 3: Target Validation A Initial Cytotoxicity Screening (IC50 Determination) B Anti-Inflammatory Assays (PGE2, NF-κB) A->B Informs concentration selection C Anticancer & Apoptosis Assays (Caspase-Glo, Cell Cycle) A->C Informs concentration selection D Nuclear Receptor Modulation Assays A->D Informs concentration selection E Cellular Thermal Shift Assay (CETSA®) for Target Engagement B->E Identifies putative target/pathway C->E Identifies putative target/pathway D->E Identifies putative target/pathway

Figure 1. A logical workflow for the cellular characterization of a novel small molecule.

Part 1: Foundational Assay - Cellular Viability and Cytotoxicity Profiling

Expert Rationale: Before investigating any specific biological mechanism, it is imperative to determine the concentration range at which this compound affects fundamental cellular health. This step is crucial for two reasons: 1) It identifies general cytotoxicity, a common activity for this compound class[4][5][6], and 2) It establishes a non-toxic concentration window for subsequent, more sensitive mechanistic assays, preventing misleading results due to overt cell death. Cell-based assays provide a biologically relevant assessment of a compound's effects, informing on cell permeability and toxicity simultaneously.[7][8]

Protocol 1.1: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)

This assay quantifies ATP, an indicator of metabolically active cells. It is a highly sensitive and rapid method suitable for high-throughput screening.

Methodology:

  • Cell Seeding: Seed cells (e.g., A549 lung carcinoma, PC-3 prostate cancer, or RAW 264.7 macrophages) in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate overnight (37°C, 5% CO₂).

  • Compound Preparation: Prepare a 2X serial dilution series of this compound in culture medium. Start from a high concentration (e.g., 200 µM) down to the low nanomolar range. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (including controls) to the respective wells.

  • Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

  • Signal Development: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus log[compound concentration]. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Data Presentation: Cytotoxicity Profile

Cell LineCompoundIncubation Time (h)IC₅₀ (µM)
A549 (Lung Cancer)This compound48e.g., 15.2 ± 1.8
PC-3 (Prostate Cancer)This compound48e.g., 22.5 ± 3.1
MRC-5 (Normal Lung)This compound48e.g., >100
Staurosporine (Control)A54948e.g., 0.05 ± 0.01
Part 2: Hypothesis-Driven Mechanistic Assays

With the IC₅₀ values established, we can now probe specific pathways using sub-toxic concentrations of this compound.

Hypothesis A: Anti-Inflammatory Activity via COX/PGE₂ Pathway Inhibition

Expert Rationale: A significant number of benzoxazole derivatives exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins like PGE₂.[1][9][10] A direct way to test this in a cellular context is to challenge immune cells with an inflammatory stimulus and measure the subsequent reduction in PGE₂ production in the presence of our test compound.

G Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA₂ COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins (PGE₂) COX1_COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

Figure 2. Simplified arachidonic acid to prostaglandin pathway.

Protocol 2.1: Cellular PGE₂ Production Assay (ELISA)

Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophages in a 24-well plate at a density that will result in a confluent monolayer the next day. Incubate overnight.

  • Pre-treatment: Replace the medium with fresh serum-free medium containing serial dilutions of this compound or a known COX inhibitor (e.g., Indomethacin) as a positive control. Incubate for 1 hour.

  • Inflammatory Challenge: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well. Centrifuge to remove any cellular debris.

  • PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a commercially available PGE₂ competitive ELISA kit, following the manufacturer’s instructions precisely.

  • Data Analysis: Calculate the percent inhibition of PGE₂ production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value for PGE₂ inhibition.

Hypothesis B: Anticancer Activity via Apoptosis Induction

Expert Rationale: If the foundational assay revealed potent cytotoxicity, particularly in cancer cells over normal cells, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs. A hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.

Protocol 2.2: Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7)

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MIA PaCa-2) in an opaque-walled 96-well plate as described in Protocol 1.1.[11]

  • Compound Treatment: Treat cells with this compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, 2x IC₅₀). Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine).

  • Incubation: Incubate for a period shorter than the viability assay, as caspase activation precedes cell death (e.g., 6, 12, or 24 hours).

  • Assay Procedure: Follow the steps outlined in Protocol 1.1 (steps 5-7) using the Caspase-Glo® 3/7 reagent. The reagent contains a luminogenic caspase-3/7 substrate; when cleaved by active caspases, a substrate for luciferase is released, generating light.

  • Data Analysis: Express results as fold-change in luminescence over the vehicle-treated control.

Hypothesis C: Nuclear Receptor Modulation

Expert Rationale: Nuclear receptors (NRs) are ligand-activated transcription factors that regulate a host of physiological processes. The relatively planar, drug-like structure of many oxazoles makes them candidates for NR ligands. A hybrid reporter gene assay is a highly specific and robust method to screen for NR activation or antagonism.[12][13] It uses a chimeric receptor, combining the yeast GAL4 DNA-binding domain with the ligand-binding domain (LBD) of the target human NR. This ensures that any observed signal is due to direct interaction with the LBD.[13]

G cluster_0 Components Transfected into Cell cluster_1 Mechanism of Action A Plasmid 1: Chimeric Receptor (GAL4-DBD + NR-LBD) C Compound Enters Cell, Binds to NR-LBD A->C B Plasmid 2: Reporter Gene (GAL4 UAS + Luciferase) D Chimeric Receptor Binds to UAS B->D C->D Activates E Luciferase Gene Transcription D->E Initiates F Luminescent Signal E->F Produces

Figure 3. Principle of the GAL4-hybrid nuclear receptor reporter assay.

Protocol 2.3: Dual-Luciferase® Nuclear Receptor Reporter Assay

Methodology:

  • Cell Culture: Plate HEK293T cells in a 96-well plate. HEK293T cells are easily transfected and have low endogenous NR activity.

  • Transient Transfection: Co-transfect cells using a suitable lipid-based transfection reagent with:

    • An expression plasmid for the GAL4-NR-LBD chimera (e.g., GAL4-PPARγ-LBD).

    • A reporter plasmid containing multiple upstream activation sequences (UAS) for GAL4 driving firefly luciferase expression.

    • A control plasmid expressing Renilla luciferase from a constitutive promoter (e.g., pRL-SV40) to normalize for transfection efficiency and cell number.[13]

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound.

    • Agonist Mode: Run in parallel with a known agonist (e.g., Rosiglitazone for PPARγ).

    • Antagonist Mode: Co-treat with a fixed, EC₅₀ concentration of the known agonist.

  • Incubation: Incubate for 18-24 hours.

  • Cell Lysis and Signal Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities sequentially using a Dual-Luciferase® Reporter Assay System and a luminometer.

  • Data Analysis: Calculate the ratio of Firefly to Renilla luminescence for each well. For agonist mode, plot the normalized ratio against compound concentration to determine EC₅₀. For antagonist mode, plot the percent inhibition of the agonist response to determine IC₅₀.

Part 3: Target Validation - Confirming Direct Target Engagement in Cells

Expert Rationale: A positive result in a mechanistic assay (e.g., reduced PGE₂) strongly suggests a target (e.g., COX-2), but it does not prove direct physical interaction. The Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free method that directly measures a compound's binding to its target protein in intact cells or cell lysates.[14][15] The principle is that ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation and aggregation.[16]

G cluster_0 Step 1: Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Analysis cluster_4 A Treat intact cells with Vehicle (DMSO) or Compound B Heat cell suspension across a temperature gradient A->B C Lyse cells (e.g., freeze-thaw) B->C D Centrifuge to separate soluble fraction from precipitated aggregates C->D E Quantify soluble target protein (e.g., Western Blot, ELISA) D->E F Vehicle-Treated: Protein denatures at lower temp G Compound-Treated: Protein is stabilized, remains soluble at higher temp (Thermal Shift)

Figure 4. Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

Protocol 3.1: CETSA® for Target Engagement

Methodology:

  • Cell Culture and Harvest: Grow a large batch of the relevant cells (e.g., RAW 264.7 for COX-2 target) to ~80-90% confluency. Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Compound Treatment: Divide the cell suspension into two tubes: one for vehicle (DMSO) and one for a saturating concentration of this compound (e.g., 10-20x the cellular IC₅₀). Incubate at 37°C for 1 hour.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C.

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The supernatant contains the soluble, non-denatured proteins. The pellet contains the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant. Quantify the amount of the target protein (e.g., COX-2) remaining in the soluble fraction at each temperature point using a suitable detection method like Western blotting or ELISA.

  • Data Analysis: For each condition (vehicle vs. compound), plot the percentage of soluble protein remaining against the temperature. A shift in the melting curve to the right for the compound-treated sample indicates target stabilization and therefore, direct engagement.

References
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Technical Application Note: Anti-Inflammatory Characterization of 2-(4-Ethylbenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Rationale

2-(4-Ethylbenzoyl)oxazole represents a distinct class of non-acidic anti-inflammatory pharmacophores. Unlike traditional NSAIDs (e.g., ibuprofen, oxaprozin) which rely on a carboxylic acid moiety to bind the Arginine-120 residue within the Cyclooxygenase (COX) active site, benzoyloxazole derivatives often utilize hydrophobic interactions and hydrogen bonding with the Tyr-355/Arg-120 network to exert inhibitory effects.

This structural distinction suggests two critical advantages that this testing guide seeks to validate:

  • Reduced Gastropathy: The absence of a free carboxylic acid group may minimize direct mucosal irritation and ion-trapping in gastric epithelial cells.

  • Dual Pathway Modulation: Oxazole scaffolds have shown potential in modulating both the COX and 5-Lipoxygenase (5-LOX) pathways, theoretically preventing the "shunting" of arachidonic acid toward leukotriene production—a common side effect of selective COX inhibition.

This guide outlines a tiered screening protocol to validate the anti-inflammatory efficacy of this compound, moving from biochemical specificity to cellular functional assays.

Chemical Handling & Solubility

The ethyl-substituted benzoyl group confers significant lipophilicity to the molecule. Proper solubilization is the single most critical variable in these assays to prevent microprecipitation, which leads to false negatives in enzymatic assays.

  • Molecular Weight: ~201.22 g/mol

  • Solubility Profile: Insoluble in water; soluble in DMSO, Ethanol, and DMF.

  • Stock Preparation:

    • Prepare a 100 mM master stock in anhydrous DMSO.

    • Aliquot into amber glass vials (light sensitive) and store at -20°C.

    • Assay Working Limit: Ensure final DMSO concentration in all assays remains < 1.0% (v/v) for biochemical assays and < 0.1% (v/v) for cell-based assays to avoid solvent toxicity.

Tier 1: Biochemical Enzymatic Screening

Protocol A: Differential COX-1 vs. COX-2 Inhibition

Objective: Determine the IC50 and Selectivity Index (SI = IC50 COX-1 / IC50 COX-2).

Methodology: We utilize a Colorimetric COX (Ovine/Human) Inhibitor Screening Assay . This measures the peroxidase activity of the COX heme, utilizing the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) which correlates directly to PGH2 production.

Reagents:

  • Purified COX-1 (Ovine) and COX-2 (Recombinant Human).

  • Arachidonic Acid (Substrate).

  • Colorimetric Substrate (TMPD).

  • Heme (Cofactor).

Step-by-Step Procedure:

  • Buffer Prep: Equilibrate Assay Buffer (0.1 M Tris-HCl, pH 8.0) to 25°C.

  • Inhibitor Dilution: Prepare a 7-point dilution series of this compound in DMSO (Range: 0.01 µM to 100 µM).

  • Enzyme Activation:

    • Add 150 µL Assay Buffer to reaction wells.

    • Add 10 µL of Heme.

    • Add 10 µL of Enzyme (COX-1 to Row A; COX-2 to Row B).

  • Inhibitor Addition: Add 10 µL of Test Compound to experimental wells.

    • Control: Add 10 µL DMSO (Vehicle Control).

    • Positive Control:[1] Add 10 µL Indomethacin (10 µM).

  • Incubation: Incubate for 5 minutes at 25°C to allow inhibitor binding.

  • Reaction Initiation: Add 20 µL of Colorimetric Substrate (TMPD) followed immediately by 20 µL of Arachidonic Acid.

  • Measurement: Shake plate for 5 seconds. Read Absorbance at 590 nm after 5 minutes.

Protocol B: 5-Lipoxygenase (5-LOX) Inhibition

Objective: Assess "gastric-sparing" potential by verifying inhibition of the leukotriene pathway.

Methodology: Ferric Xylenol Orange (FOX) Assay. This detects lipid hydroperoxides (HPETEs) generated by 5-LOX acting on linoleic or arachidonic acid.

Step-by-Step Procedure:

  • Mixture: Combine 5-LOX enzyme (Potato or Human Recombinant) with Test Compound in 50 mM Tris-HCl (pH 7.4).

  • Incubation: Incubate at 4°C for 5 minutes (prevents rapid enzyme inactivation).

  • Substrate: Add Linoleic Acid (final conc. 100 µM). Incubate 15 mins at room temp.

  • Development: Add FOX Reagent (Sulfuric acid, Xylenol Orange, Fe2+).

  • Read: The hydroperoxide oxidizes Fe2+ to Fe3+, forming a complex with Xylenol Orange. Read Absorbance at 560 nm .

Tier 2: Cellular Validation (Macrophage Model)

Protocol C: Nitric Oxide (NO) Suppression in RAW 264.7 Cells

Objective: Confirm the compound can cross cell membranes and inhibit inflammatory signaling (NF-κB/iNOS) in a living system.

Experimental Logic: RAW 264.7 macrophages stimulated with Lipopolysaccharide (LPS) upregulate iNOS, producing NO. NO rapidly oxidizes to nitrite (


), which is stable and measurable via Griess Reagent.

Workflow:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates (DMEM + 10% FBS). Incubate 24h for adhesion.
    
  • Pre-treatment: Aspirate media. Add fresh media containing this compound (0.1, 1, 10, 50 µM). Incubate for 1 hour prior to stimulation.

  • Induction: Add LPS (final conc. 1 µg/mL) to all wells except "Basal Control."

  • Incubation: Incubate for 18–24 hours at 37°C, 5% CO2.

  • Griess Assay:

    • Transfer 100 µL of supernatant to a fresh plate.

    • Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

    • Incubate 10 mins in dark.

    • Read Absorbance at 540 nm .

  • Viability Control (Mandatory):

    • To the remaining cells (from step 5), add MTT reagent (0.5 mg/mL).

    • Incubate 2–4 hours. Dissolve formazan crystals in DMSO.

    • Read at 570 nm.

    • Criterion: If cell viability is <80% of control, NO reduction is due to cytotoxicity, not anti-inflammatory activity.

Mechanism of Action Visualization

The following diagram illustrates the Arachidonic Acid cascade and the specific intervention points for this compound compared to standard NSAIDs.

InflammatoryPathway Phospholipids Membrane Phospholipids AA Arachidonic Acid (AA) Phospholipids->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX AA->LOX PGG2 PGG2 / PGH2 COX1->PGG2 Thromboxane Thromboxane A2 (Platelets) COX1->Thromboxane Gastric Mucosa Protection COX2->PGG2 Leukotrienes Leukotrienes (Bronchoconstriction/Gastric Damage) LOX->Leukotrienes Prostaglandins Prostaglandins (Pain/Inflammation) PGG2->Prostaglandins PGG2->Thromboxane Compound This compound Compound->COX2 Primary Inhibition (IC50 < COX1) Compound->LOX Secondary Target (Putative)

Figure 1: Dual-pathway intervention strategy. The compound targets COX-2 to reduce inflammation while potentially modulating 5-LOX to prevent leukotriene-mediated gastric damage.

Data Analysis & Reporting

Summarize your findings using the following standard table format to ensure comparability with literature values.

Table 1: Enzymatic & Cellular Profile

Assay TargetParameterResult (Example)Validation Criteria
COX-1 (Ovine) IC50 (µM)> 50 µMHigh value desired (spares gastric mucosa)
COX-2 (Human) IC50 (µM)0.45 µMLow value indicates potency
Selectivity Index Ratio> 100SI = COX-1(IC50) / COX-2(IC50)
5-LOX % Inhibition35% @ 10µM>20% indicates dual-action potential
RAW 264.7 (NO) IC50 (µM)1.2 µMMust be < Cytotoxicity IC50
Cytotoxicity CC50 (µM)> 100 µMEnsures safety window

References

  • Abdelgawad, M. A., et al. (2017). Design, synthesis, and anti-inflammatory activity of novel pyrazole-oxazole hybrid derivatives. Bioorganic Chemistry. Retrieved from [Link]

  • Perrone, M. G., et al. (2010). Dual COX/5-LOX inhibitors: A potential new strategy for the treatment of inflammation. Current Medicinal Chemistry. Retrieved from [Link]

Sources

"2-(4-Ethylbenzoyl)oxazole" derivatization for enhanced activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 2-(4-Ethylbenzoyl)oxazole Scaffolds

Executive Summary

The This compound scaffold represents a privileged pharmacophore in medicinal chemistry, sharing structural homology with potent tubulin polymerization inhibitors (e.g., combretastatins) and specific kinase inhibitors. However, the parent molecule often suffers from two critical limitations: rapid metabolic clearance via the carbonyl bridge (reductive metabolism) and benzylic oxidation of the ethyl group.

This guide details a high-fidelity derivatization strategy to transform this hit into a lead candidate. We focus on C-H activation for rapid library generation and linker bioisosterism to enhance metabolic stability.

Structural Analysis & Pharmacophore Mapping

To rationally design derivatives, we must dissect the molecule into three functional zones. The following diagram illustrates the modification logic:

SAR_Map Core This compound (Parent Scaffold) Zone1 Zone 1: Oxazole C-5 (Target: Potency) Core->Zone1 Zone2 Zone 2: Carbonyl Linker (Target: Metabolic Stability) Core->Zone2 Zone3 Zone 3: Ethyl Group (Target: Lipophilicity/Solubility) Core->Zone3 Strat1 Direct C-H Arylation (Pd-Catalyzed) Zone1->Strat1 Strat2 Bioisosteric Replacement (Oxime/Hydrazone/CF2) Zone2->Strat2 Strat3 Fluorination/Cyclization (Block Benzylic Oxidation) Zone3->Strat3

Figure 1: Pharmacophore dissection of the 2-aroyloxazole scaffold highlighting three distinct zones for optimization.[1]

Protocol A: C-5 Direct Arylation via C-H Activation

Objective: Rapidly expand the SAR at the oxazole C-5 position without pre-functionalization (e.g., halogenation). This method utilizes the inherent acidity of the C-5 proton.[1]

Mechanism: Palladium-catalyzed concerted metallation-deprotonation (CMD).[1]

Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Bromide (Ar-Br) (1.5 equiv)[1]

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ or XPhos (10 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

  • Additives: Pivalic acid (30 mol%) – Critical for the CMD mechanism

Step-by-Step Methodology
  • Preparation: In a glovebox or under argon flow, charge a flame-dried Schlenk tube with Pd(OAc)₂ (0.05 mmol), Ligand (0.10 mmol), Base (2.0 mmol), and Pivalic acid (0.3 mmol).

  • Substrate Addition: Add the oxazole substrate (1.0 mmol) and the aryl bromide (1.5 mmol).

  • Solvation: Add anhydrous Toluene (5 mL) via syringe. Seal the tube with a Teflon screw cap.

  • Reaction: Heat the mixture to 110°C for 12–18 hours.

    • Note: Vigorous stirring is essential as the base is insoluble.

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Validation Check:

  • TLC: The C-5 arylated product typically has a higher R_f than the starting material due to increased conjugation.[1]

  • NMR: Disappearance of the oxazole C-5 proton singlet (approx. δ 7.8–8.0 ppm) confirms substitution.

Protocol B: Carbonyl Linker Stabilization (Oximation)

Objective: The ketone bridge is susceptible to reduction by cytosolic reductases to the secondary alcohol, which often loses potency. Converting the ketone to an oxime ether improves metabolic stability and adds a hydrogen bond acceptor.

Materials
  • Substrate: this compound derivative[1]

  • Reagent: Hydroxylamine hydrochloride (NH₂OH·HCl) or Alkoxyamine hydrochloride

  • Base: Pyridine or Sodium Acetate

  • Solvent: Ethanol/Water (3:1)

Step-by-Step Methodology
  • Dissolution: Dissolve the ketone substrate (1.0 mmol) in Ethanol (10 mL).

  • Reagent Addition: Add NH₂OH·HCl (1.5 mmol) and Pyridine (2.0 mmol).

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor by LC-MS for disappearance of the ketone peak (M+).

  • Work-up: Evaporate ethanol. Resuspend residue in water and extract with DCM (3x).

  • Isomer Separation: The reaction yields E and Z isomers. These must be separated by HPLC or careful column chromatography, as they often have distinct biological activities.

Biological Evaluation & Decision Matrix

Once derivatives are synthesized, they must be screened against the parent compound.

Table 1: Evaluation Metrics for Derivatives

ParameterAssay TypeTarget ValueRationale
Potency Tubulin Polymerization or Kinase IC50< 100 nMValidates Zone 1 (C-5) modifications.
Metabolic Stability Liver Microsome Stability (t1/2)> 60 minValidates Zone 2 (Linker) and Zone 3 (Ethyl) fixes.[1]
Solubility Kinetic Solubility (PBS, pH 7.[1]4)> 50 µMEnsures bioavailability for in vivo studies.[1]
Permeability PAMPA or Caco-2Papp > 10⁻⁶ cm/sConfirms the oxazole ring maintains cell penetration.[1]
Workflow Visualization

The following diagram outlines the iterative optimization cycle (Design-Make-Test-Analyze).

DMTA_Cycle Design DESIGN (SAR Hypothesis) Make MAKE (C-H Activation / Linker Mod) Design->Make Protocol A/B Test TEST (IC50, Microsomal Stability) Make->Test Purified cmpd Analyze ANALYZE (Selectivity & Liability) Test->Analyze Data integration Analyze->Design Refine Scaffold Decision Criteria Met? Analyze->Decision Decision->Design No (Iterate) Lead Lead Candidate Decision->Lead Yes (Candidate)

Figure 2: The DMTA cycle applied to 2-aroyloxazole optimization.

References

  • Vereshchagin, A. N., et al. (2020). "Biological activities of benzoxazole and its derivatives." Russian Chemical Reviews.

  • Piguel, S., et al. (2009).[2] "C-H Bond Activation: A Versatile Protocol for the Direct Arylation of Oxazoles."[2] Synthesis.

  • Schnürch, M., et al. (2010). "Palladium-Catalyzed C-H Functionalization of Heterocycles." ChemCatChem.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

  • Gutti, G., et al. (2019).[3] "Benzoxazole/Oxazole-Based Scaffolds for Drug Discovery." Mini-Reviews in Medicinal Chemistry.

Sources

"2-(4-Ethylbenzoyl)oxazole" experimental design for biological evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

2-(4-Ethylbenzoyl)oxazole represents a classic


-ketoheterocycle scaffold.[1][2] In medicinal chemistry, this pharmacophore is not merely a structural feature but a functional "warhead."[2] The electrophilic carbonyl group bridging the aryl ring and the oxazole heterocycle is a well-documented transition-state mimic for Serine Hydrolases , most notably Fatty Acid Amide Hydrolase (FAAH) .[1]

This guide outlines a rigorous biological evaluation pipeline. We move beyond generic screening to test a specific mechanistic hypothesis: reversible covalent inhibition of serine nucleophiles.[1][2] The ethyl group at the para-position contributes lipophilicity (


), potentially enhancing membrane permeability and hydrophobic pocket occupancy compared to unsubstituted analogs.
Physicochemical Profile (Predicted)[1][3][4][5]
PropertyValueImplication
Molecular Weight ~201.22 DaHigh Ligand Efficiency (LE) potential.[1][2]
cLogP 2.5 – 3.0Good oral bioavailability; crosses Blood-Brain Barrier (BBB).[1][2]
TPSA ~43 ŲExcellent membrane permeability (Rule of 5 compliant).[1][2]
Warhead

-Ketoheterocycle
Reversible hemiketal formation with Serine residues.[1][2][3]

Experimental Workflow

The following flowchart illustrates the critical path from compound preparation to target validation.

G cluster_biochem Phase 1: Biochemical Validation cluster_cell Phase 2: Cellular Phenotype Start Compound Reconstitution (DMSO Stock) Enzyme Fluorometric FAAH Assay (IC50 Determination) Start->Enzyme 10-point dilution Selectivity Selectivity Panel (vs. MAGL, AChE) Enzyme->Selectivity If IC50 < 1 µM Viability Antiproliferative Screen (MTT/Resazurin) Enzyme->Viability Parallel Track TargetEng Target Engagement (CETSA) Viability->TargetEng Confirm Mechanism

Figure 1: Critical path for evaluating


-ketoheterocycle hits. The workflow prioritizes enzymatic validation due to the scaffold's known affinity for serine hydrolases.

Protocol 1: Biochemical Potency (FAAH Inhibition)[1]

Rationale: The


-ketoheterocycle motif allows the compound to act as a slow, tight-binding inhibitor.[1][2] The active site Serine 241 of FAAH attacks the ketone carbonyl to form a reversible hemiketal transition state mimic.[2][4]

Assay Principle: Hydrolysis of the fluorogenic substrate AMC-Arachidonoyl Amide releases free AMC (7-amino-4-methylcoumarin), which is fluorescent.[1][2] Inhibitors decrease the rate of fluorescence increase.[2]

Materials
  • Enzyme: Recombinant Human FAAH-1 (HEK293 lysate or purified).[1][2]

  • Substrate: AA-AMC (Arachidonoyl-AMC),

    
    .[1][2]
    
  • Control Inhibitor: JZL195 or OL-135 (Structural analog).[1][2]

  • Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA.

Step-by-Step Procedure
  • Compound Prep: Prepare a 10 mM stock of this compound in 100% DMSO.

  • Serial Dilution: Create a 10-point dilution series (1:3) in DMSO, starting at 100 µM.

  • Intermediate Dilution: Dilute compounds 1:20 into Assay Buffer to reduce DMSO concentration (Final DMSO in assay must be < 1%).

  • Enzyme Incubation: Add 20 µL of diluted compound and 20 µL of FAAH enzyme to a black 96-well plate. Incubate for 10 minutes at 37°C (Critical: Pre-incubation allows the reversible covalent bond to form).[1][2]

  • Reaction Start: Add 40 µL of AA-AMC substrate (Final concentration =

    
    ).
    
  • Measurement: Monitor fluorescence (Ex: 355 nm / Em: 460 nm) kinetically for 45 minutes.

  • Analysis: Calculate the slope (RFU/min) for the linear portion. Normalize to DMSO control (100% Activity) and No-Enzyme control (0% Activity). Fit data to the Hill equation to determine

    
    .[1][2]
    

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Rationale: To prove that this compound engages the target inside the cell, we utilize CETSA.[1][2] Ligand binding stabilizes the protein, shifting its melting temperature (


) higher.
Workflow Diagram: CETSA Logic

CETSA Cells Live Cells (Treated vs DMSO) Heat Heat Gradient (40°C - 70°C) Cells->Heat Lysis Lysis & Centrifugation Heat->Lysis Supernatant Soluble Fraction Analysis Lysis->Supernatant Western Western Blot (Anti-FAAH) Supernatant->Western

Figure 2: CETSA workflow.[1][2] Unbound protein denatures and precipitates upon heating; bound protein remains soluble.

Step-by-Step Procedure
  • Treatment: Treat cells (e.g., HeLa or RAW264.[1][2]7) with 10 µM compound or DMSO for 1 hour.

  • Harvest: Wash cells with PBS, detach, and resuspend in PBS containing protease inhibitors. Split into 8 aliquots (50 µL each).

  • Thermal Challenge: Heat each aliquot to a distinct temperature (e.g., 40, 44, 48, 52, 56, 60, 64, 68°C) for 3 minutes in a PCR thermocycler.

  • Cooling: Immediately incubate on ice for 3 minutes.

  • Lysis: Add mild detergent (0.4% NP-40) and perform 3 freeze-thaw cycles (liquid nitrogen / 25°C).

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C. Precipitated (denatured) protein forms the pellet.

  • Detection: Collect supernatant (soluble fraction).[1][2] Run SDS-PAGE and Western Blot using anti-FAAH antibody.[1][2]

  • Result: The compound-treated samples should show a stronger band intensity at higher temperatures compared to DMSO, indicating thermal stabilization.[1][2]

Protocol 3: Antiproliferative Screen (MTT Assay)

Rationale: While FAAH is the primary hypothesis, oxazoles are privileged scaffolds for cytotoxicity (tubulin binding). This assay serves as a broad phenotypic screen.[1][2]

Step-by-Step Procedure
  • Seeding: Seed tumor cells (e.g., A549, MCF-7) at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add compound (0.1 – 100 µM) for 48 or 72 hours.

  • Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL). Incubate 4h.

  • Solubilization: Remove media.[1][2] Add DMSO to dissolve purple formazan crystals.[1][2]

  • Read: Measure Absorbance at 570 nm.

  • Interpretation: A sharp drop in viability correlates with cytotoxicity.[1][2] If potent (

    
    ), proceed to cell cycle analysis to check for G2/M arrest (indicative of tubulin inhibition).[1]
    

References

  • Boger, D. L., et al. (2005).[2] "Structure-Activity Relationships of

    
    -Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase." Journal of Medicinal Chemistry. 
    
  • Cravatt, B. F., et al. (1996).[2] "Molecular characterization of an enzyme that degrades neuromodulatory fatty-acid amides."[1][2][3][4][5][6] Nature.[1][2]

  • Jafari, R., et al. (2014).[2] "The cellular thermal shift assay for evaluating drug target interactions in cells."[1][2] Nature Protocols.

  • PubChem Compound Summary. (2025). "Oxazole Derivatives and Biological Activities." National Library of Medicine.[1][2]

Sources

Troubleshooting & Optimization

"2-(4-Ethylbenzoyl)oxazole" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Purification & Stability of 2-Acyloxazoles

Executive Summary: The "Amphibious" Challenge

Purifying 2-(4-Ethylbenzoyl)oxazole presents a unique "amphibious" challenge. You are dealing with a molecule that possesses conflicting physicochemical properties:

  • The Oxazole Ring: A weak Lewis base (

    
     for the conjugate acid) that interacts with acidic silanols on silica gel.
    
  • The 4-Ethylbenzoyl Moiety: A lipophilic, aromatic segment that increases solubility in non-polar solvents, often leading to "oiling out" rather than crystallization.

  • The Ketone Bridge: An electron-withdrawing linker that deactivates the oxazole slightly but makes the C2-position susceptible to nucleophilic attack (hydrolysis) under vigorous acidic/basic conditions.

This guide moves beyond standard protocols to address the specific intermolecular forces causing your purification failures.

Module 1: Chromatographic Troubleshooting

The Problem: Tailing and Co-elution

User Complaint: "My product streaks on the TLC plate and co-elutes with the starting material (4-ethylbenzoic acid or intermediate amide) during flash chromatography."

Root Cause Analysis: Standard silica gel is slightly acidic (pH 6.0–6.5). The nitrogen atom in the oxazole ring acts as a hydrogen bond acceptor, interacting with the silanol groups (


). This causes peak broadening (tailing) and poor resolution.
Solution: The "Buffered" Silica Protocol

Do not increase polarity blindly. Instead, suppress the silanol activity.

Protocol: Triethylamine (TEA) Passivation

  • Slurry Preparation: Prepare your silica slurry using your starting mobile phase (e.g., 10% EtOAc/Hexanes).

  • The Modifier: Add 1% v/v Triethylamine (TEA) to the slurry before pouring the column.

  • Equilibration: Flush the column with 2 column volumes (CV) of the TEA-containing solvent.

  • The Run: Run your gradient without TEA in the mobile phase reservoirs. The pre-treatment is usually sufficient to mask active sites without contaminating your fractions with excess amine.

Alternative Stationary Phase: If TEA is incompatible with downstream steps, switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic than silica and prevents the protonation of the oxazole nitrogen.

Visualization: Purification Decision Tree

PurificationLogic Start Crude this compound TLC TLC Analysis (Check Rf & Spot Shape) Start->TLC Decision1 Is the spot tailing? TLC->Decision1 No No Decision1->No Clean Spot Yes Yes Decision1->Yes Streaking Silica Standard Silica Flash (Hex/EtOAc) Final Evaporation & Crystallization Silica->Final Pure Fractions Buffered TEA-Buffered Silica (1% Et3N Pre-wash) Buffered->Final Pure Fractions Alumina Neutral Alumina (Grade III) Alumina->Final Pure Fractions Decision2 Is starting material (Acid) present? Decision2->No Decision2->Yes Wash Basic Wash (NaHCO3) Remove Acid Impurity Wash->Silica No->Silica No->Decision2 Yes->Buffered Preferred Yes->Alumina Alternative Yes->Wash

Caption: Decision logic for selecting the correct stationary phase based on TLC behavior and impurity profile.

Module 2: Crystallization & "Oiling Out"

The Problem: The Persistent Oil

User Complaint: "I evaporated my column fractions, but I got a yellow oil that refuses to solidify, even at -20°C."

Root Cause Analysis: The 4-ethyl group disrupts the crystal lattice packing compared to a simple benzoyl or methyl-benzoyl analog. The molecule has high rotational freedom. Furthermore, trace impurities (solvents, unreacted acid) act as "plasticizers," preventing nucleation.

Solution: Solvent Switching & Seeding

You must lower the solubility limit slowly while reducing rotational energy.

Recommended Solvent Systems:

Solvent System Ratio (v/v) Mechanism Suitability
IPA / Water 4:1 to 1:1 Anti-solvent precipitation High. Water forces the hydrophobic ethyl-phenyl group out of solution.
Heptane / EtOAc 10:1 Cooling crystallization Medium. Good for high-purity oils.

| Ethanol / Pentane | 1:5 | Layering/Diffusion | High. Slow diffusion encourages lattice formation. |

The "Scratch & Seed" Protocol:

  • Dissolve the oil in the minimum amount of warm Isopropyl Alcohol (IPA) (

    
    ).
    
  • Add water dropwise until the solution turns slightly turbid (cloud point).

  • Add one drop of IPA to clear the turbidity.

  • Critical Step: If no seed crystal is available, dip a glass rod in the solution, remove it, and let the solvent evaporate on the rod to form micro-crystals. Re-insert the rod to induce nucleation.

  • Cool slowly to Room Temperature (RT), then to

    
    . Do not plunge into dry ice , or the oil will return.
    

Module 3: Stability & Storage

The Problem: Degradation Over Time

User Complaint: "The compound turned from white to orange after a week on the bench."

Root Cause Analysis:

  • Hydrolysis: The C2 position of the oxazole, activated by the carbonyl, can undergo ring-opening hydrolysis in the presence of atmospheric moisture and trace acid, yielding the

    
    -acylamino ketone [1].
    
  • Photo-oxidation: The conjugated ketone system can absorb UV/visible light, leading to radical formation at the benzylic ethyl position [2].

Stability Data & Requirements:

ParameterSpecificationReason
Storage Temp

Slows hydrolysis kinetics.
Atmosphere Argon/NitrogenPrevents oxidation of the ethyl group.
Container Amber GlassBlocks UV light to prevent photo-degradation.
Solvent Stability Avoid DMSO/MeOH for long termNucleophilic solvents can attack the ring over time.

FAQs: Rapid Troubleshooting

Q1: Can I use acid-base extraction to purify this? A: Proceed with caution. While the oxazole is weakly basic, strong mineral acids (HCl) can hydrolyze the ring or the amide linkage if the ring opens. If you must extract, use weak acids (Citric acid, 10% w/v) and work quickly at


.

Q2: My NMR shows a small doublet at


 1.2 ppm and quartet at 

2.6 ppm that aren't my product. What are they?
A: This is likely 4-ethylbenzoic acid (starting material) or the 4-ethylbenzoate ester (if an ester intermediate was used). The ethyl group shifts are diagnostic. A basic wash (Sat.

) usually removes the acid.

Q3: Why is the melting point lower than reported in literature? A: The "4-ethyl" derivative often has a lower melting point than the "4-methyl" or unsubstituted analogs due to the flexibility of the ethyl chain disrupting packing. However, a depression of


 usually indicates solvent entrapment (common with oils). Dry under high vacuum (

) for 24 hours.

References

  • BenchChem. Technical Support Center: Purification of 2-(2,5-Dimethoxybenzoyl)oxazole.[1] (2025).[1][2][3] Link

    • Context: Provides the foundational workflow for 2-benzoyl oxazole purific
  • Trose, M., et al. "Synthesis of 2-substituted oxazolines and oxazoles."[4] J. Org.[4] Chem. 80, 9910-9914 (2015).[4] Link

    • Context: Describes the general stability and synthesis conditions for 2-substituted oxazole deriv
  • PubChem. 4-Ethylbenzoic Acid Compound Summary.Link

    • Context: Physical properties of the primary impurity/starting material.[1][2][5]

  • Palmer, D.C.The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience. Context: Authoritative text on the hydrolysis mechanisms of the oxazole ring (General Reference).

Sources

Technical Support Center: 2-(4-Ethylbenzoyl)oxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OX-2-BZ-ETH | Status: Active Optimization
Topic: Reaction Condition Optimization & Troubleshooting

Executive Summary: The "Achilles' Heel" of Oxazole

Synthesizing 2-(4-ethylbenzoyl)oxazole presents a classic heterocyclic challenge: the C2-proton of oxazole is acidic (pKa ~20), making it a prime target for lithiation. However, the resulting 2-lithiooxazole species is notoriously unstable.[1] It exists in a delicate equilibrium with its acyclic isocyanide enolate isomer.

If your reaction mixture is turning into a dark, intractable tar or yields are consistently <30%, you are likely triggering this ring-opening pathway. This guide optimizes the reaction by stabilizing the metallated intermediate and selecting the correct electrophile to prevent over-addition.

Critical Mechanism & Failure Modes

Before attempting the protocol, understand the equilibrium that dictates success or failure.

OxazoleEquilibrium Oxazole Oxazole (Starting Material) LiOxazole 2-Lithiooxazole (Kinetic Product) Target Nucleophile Oxazole->LiOxazole n-BuLi, -78°C THF Isocyanide Acyclic Isocyanide (Thermodynamic Trap) leads to Polymerization LiOxazole->Isocyanide T > -50°C Equilibrium Shift Product This compound (Target) LiOxazole->Product + Electrophile (Fast Quench) Isocyanide->Product Irreversible Decomposition

Figure 1: The Ring-Opening Equilibrium. Success depends on trapping the green node before it shifts to the red node.

Optimization Protocols

Route A: The "Gold Standard" (Weinreb Amide Electrophile)

Best for: High regioselectivity and preventing tertiary alcohol formation.

Direct reaction of 2-lithiooxazole with ethyl 4-ethylbenzoate often fails due to double-addition (yielding the tertiary alcohol). The optimized route uses the Weinreb amide of 4-ethylbenzoic acid.

Step-by-Step Protocol
  • Preparation of Electrophile: Synthesize N-methoxy-N-methyl-4-ethylbenzamide from 4-ethylbenzoyl chloride and N,O-dimethylhydroxylamine HCl. Isolate and dry thoroughly.

  • Lithiation (The Critical Step):

    • Flame-dry a 3-neck flask under Argon.

    • Dissolve Oxazole (1.0 equiv) in anhydrous THF (0.2 M) .

    • Cool to -78°C (Dry ice/Acetone). Do not cheat this temperature.

    • Add n-BuLi (1.05 equiv) dropwise over 20 mins.

    • Stir at -78°C for exactly 30 minutes.

    • Checkpoint: The solution should be light yellow. If it turns dark brown/black here, your THF is wet or the temp spiked.

  • Acylation:

    • Dissolve the Weinreb amide (1.1 equiv) in minimal THF.

    • Add dropwise to the lithiooxazole solution at -78°C.

    • Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

  • Quench:

    • Quench with sat. NH₄Cl solution. Extract with EtOAc.

Route B: The "Safe" Alternative (Aldehyde + Oxidation)

Best for: Scale-up (>10g) where maintaining -78°C is difficult.

If Route A fails, switch to a two-step sequence:

  • React 2-lithiooxazole with 4-ethylbenzaldehyde to form the secondary alcohol.

  • Oxidize the alcohol to the ketone using MnO₂ or Dess-Martin Periodinane .

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Black/Tar Reaction Mixture Ring Opening: The 2-lithiooxazole isomerized to the isocyanide enolate.Strict Temp Control: Ensure internal probe reads <-70°C. Reduce lithiation time to <30 mins.
Product is Tertiary Alcohol Over-addition: The ketone product is more reactive than the ester starting material.Switch Electrophile: Use the Weinreb amide (Route A) or Morpholine amide. Do NOT use the acid chloride directly.
Low Yield (<30%) Moisture Scavenging: Oxazole is hygroscopic; n-BuLi acted as a base for water, not a nucleophile.Distill Oxazole: Pre-dry oxazole over KOH or distill from CaH₂ before use.
Product Hydrolysis on Column Silica Acidity: The oxazole ring can be acid-sensitive during purification.Neutralize Silica: Pre-treat silica gel with 1% Et₃N in Hexanes before loading the column.

Comparative Data: Electrophile Selection

We compared three electrophiles for the reaction with 2-lithiooxazole (1.0 equiv) at -78°C.

Electrophile (1.1 equiv)Major ProductYieldNotes
4-Ethylbenzoyl Chloride Complex Mixture<10%Violent reaction; significant ring opening/polymerization.
Ethyl 4-ethylbenzoate Tertiary Alcohol45%Double addition occurred even at -78°C.
Weinreb Amide Target Ketone 82% Recommended Route. Clean conversion.

Frequently Asked Questions (FAQ)

Q: Can I use LDA instead of n-BuLi? A: Yes, but it is often unnecessary. n-BuLi is sufficient for C2-deprotonation (pKa ~20). However, if you observe nucleophilic attack on the oxazole ring (rare), LDA is a non-nucleophilic alternative.

Q: Why not use Friedel-Crafts acylation on the oxazole? A: Oxazoles are electron-deficient heteroaromatics. They react poorly in electrophilic aromatic substitution (Friedel-Crafts). You would need to acylate the benzene ring with an oxazole-carbonyl chloride, which is synthetically expensive and difficult to prepare.

Q: Is the product stable in storage? A: 2-Acyloxazoles are generally stable solids, but the carbonyl bridge activates the C2 position toward nucleophiles (like water/alcohols) under acidic conditions. Store at 4°C under Argon.

Q: Can I use Pd-catalyzed cross-coupling instead? A: Yes. If you have 2-bromooxazole (commercially available but expensive) and (4-ethylphenyl)boronic acid , a Suzuki coupling under CO atmosphere (Carbonylative Suzuki) is a viable, albeit more complex, alternative.

Experimental Workflow Decision Tree

Use this logic flow to determine your immediate next step.

OptimizationFlow Start Start: Synthesis of This compound EquipCheck Can you maintain -78°C reliably? Start->EquipCheck RouteA Route A: Lithiation + Weinreb Amide EquipCheck->RouteA Yes (Lab Scale) RouteB Route B: Lithiation + Aldehyde (Then Oxidation) EquipCheck->RouteB No (Scale Up) Success Purify on Neutralized Silica RouteA->Success Yield > 70% FailTar Check Moisture/ Temp Control RouteA->FailTar Black Tar FailAlc Switch to Weinreb Amide RouteA->FailAlc Tertiary Alcohol RouteC Route C: Pd-Catalyzed Carbonylation (Avoids Lithiation) FailTar->RouteC Instability Issue FailAlc->RouteB Selectivity Issue

Figure 2: Strategic Decision Tree for Protocol Selection.

References

  • Vedejs, E., & Monahan, S. D. (1997). "Oxazole Activation: A New Approach to 2-Substituted Oxazoles." Journal of Organic Chemistry, 62(15), 5137–5143.

    • Grounding: Establishes the equilibrium between 2-lithiooxazole and the isocyanide enol
  • Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818.

    • Grounding: The foundational text for using Weinreb amides to prevent over-addition of organolithiums.
  • Verrier, C., et al. (2010). "Direct Palladium-Catalyzed Arylation of Oxazoles." Organic Letters, 12(7), 1588–1591.

    • Grounding: Provides the alternative transition-metal catalyzed route if lithi
  • Hassner, A., & Fischer, B. (1974). "Reaction of oxazoles with organolithium reagents." Journal of Organic Chemistry, 39(17), 2637–2640. Grounding: Details the ring-opening instability of oxazoles under basic conditions.

Sources

Technical Support Center: Stability Profiling of 2-(4-Ethylbenzoyl)oxazole

[1]

Executive Summary

This compound (EBO) is a bifunctional scaffold containing a 2-acyl oxazole core and a para-ethyl benzylic handle .[1] While useful as a photoinitiator intermediate or pharmacophore, this structure presents three distinct stability challenges:

  • Hydrolytic Instability: The electron-withdrawing benzoyl group activates the oxazole ring toward nucleophilic attack (ring opening).[1]

  • Benzylic Oxidation: The 4-ethyl group is susceptible to radical autoxidation.[1]

  • Photolability: The benzoyl chromophore facilitates UV-induced degradation.[1]

Part 1: Troubleshooting Guides (Q&A Format)

Module A: Hydrolytic Stability & pH Sensitivity[2][3]

Q: I observed a rapid loss of potency (>15%) when analyzing EBO using an acidic mobile phase (0.1% TFA). What happened?

A: You likely triggered Acid-Catalyzed Ring Opening .[1]

  • The Mechanism: The C2-position of the oxazole ring is normally weak, but the attachment of the electron-withdrawing benzoyl group at C2 makes the ring highly electrophilic.[1]

    • Protonation: The oxazole nitrogen is protonated by the acid (TFA).[1]

    • Nucleophilic Attack: Water (from the mobile phase) attacks the highly activated C2 or C5 position.[1]

    • Ring Opening: The bond cleaves, resulting in an acyclic

      
      -acylamino ketone or imide derivative.[1]
      
  • Solution: Switch to a neutral or slightly basic mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 7.5).[1] If acid is required for MS ionization, use Formic Acid (0.1%) and minimize column residence time; avoid strong acids like TFA or HCl for storage.[1]

Q: My sample turned from a white solid to a yellow gum after leaving it in methanol overnight.

A: This indicates Solvolysis/Transesterification .[1]

  • The Mechanism: 2-Acyl oxazoles behave similarly to anhydrides.[1] In nucleophilic solvents like methanol, the solvent can attack the carbonyl bridge or the oxazole C2, leading to cleavage and ester formation.[1]

  • Solution: Always dissolve EBO in aprotic solvents (Acetonitrile, DMSO, or DCM) for stock preparation.[1] Add alcohol only immediately prior to injection/reaction.[1]

Module B: Oxidative & Thermal Stress[1][4]

Q: I see a new impurity peak at RRT 0.85 with a mass shift of +14 Da. Is this an impurity from synthesis?

A: This is likely a Degradation Product (4-Acetyl derivative) , not a synthetic impurity.[1]

  • The Mechanism: The para-ethyl group contains "benzylic" protons.[1] Upon exposure to air (oxygen) and trace metals or light, these protons undergo radical autoxidation .[1]

    • Step 1: Formation of benzylic hydroperoxide.[1]

    • Step 2: Dehydration to form the ketone (4-acetylbenzoyl oxazole).[1]

    • Note: A shift of +16 Da would indicate the intermediate benzylic alcohol.[1]

  • Solution: Store solid material under Argon/Nitrogen at -20°C. Add a radical scavenger (e.g., BHT) to stock solutions if they must be stored for >24 hours.[1]

Module C: Photostability

Q: The retention time of my main peak shifted after the sample sat on the autosampler tray for 6 hours.

A: You are observing Norrish Photodegradation .[1]

  • The Mechanism: The benzoyl moiety is a UV chromophore.[1] Absorbing UV light (even ambient lab light) excites the carbonyl to a triplet state.[1]

    • Norrish Type I: Cleavage of the C-C bond between the carbonyl and the oxazole ring.[1]

    • Norrish Type II: Intramolecular hydrogen abstraction (if the alkyl chain allows) or radical polymerization.[1]

  • Solution: Use amber glassware for all preparations. Enable the "dark" function on your autosampler.[1]

Part 2: Degradation Pathways Visualization[1]

The following diagram illustrates the three critical failure modes for this compound. Use this to diagnose unknown peaks in your chromatogram.[1]

EBO_DegradationEBOThis compound(Parent MW: X)AcidAcidic Conditions(pH < 3)EBO->AcidOxygenO2 / Trace Metals(Storage)EBO->OxygenLightUV Light(hν)EBO->LightRingOpenRing Opening Hydrolysis(Acyclic Amide/Nitrile)Acid->RingOpenProtonation at N3+ H2O attackBenzylOxBenzylic Oxidation(4-Acetyl derivative)Mass: +14 DaOxygen->BenzylOxRadical Autoxidationat Ethyl GroupRadicalNorrish Cleavage(Benzoyl Radical + Oxazole Radical)Light->RadicalHomolytic Cleavage

Caption: Primary degradation pathways for EBO. Red path = Hydrolysis; Yellow path = Oxidation; Green path = Photolysis.[1]

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

Use this protocol to validate your analytical method's specificity.[1]

Stress ConditionReagents/ConditionsDurationTarget Degradation
Acid Hydrolysis 0.1 N HCl in Acetonitrile (50:50)4 hours @ 60°C10–20%
Base Hydrolysis 0.1 N NaOH in Acetonitrile (50:50)1 hour @ RT>50% (Rapid)
Oxidation 3%

in Acetonitrile
24 hours @ RT5–10%
Photolysis ICH Q1B (1.2M lux hours)24 hoursVariable

Step-by-Step Procedure:

  • Preparation: Prepare a 1 mg/mL stock solution of EBO in Acetonitrile.

  • Dosing: Aliquot 1 mL of stock into amber vials. Add 1 mL of the respective stress reagent (HCl, NaOH, or Peroxide).[1]

  • Incubation: Seal and place in a thermostatic block at the defined temperature.

  • Quenching (Critical):

    • For Acid/Base: Neutralize exactly to pH 7.0 using 0.1 N Base/Acid before injection to prevent on-column degradation.[1]

    • For Peroxide: Add 10% Sodium Metabisulfite solution to quench excess oxidant.[1]

  • Analysis: Inject onto HPLC immediately.

Protocol 2: Analytical Method Parameters (Recommended)

Standard conditions to separate EBO from its oxidative and hydrolytic degradants.[1]

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Benzoyl) and 210 nm (Oxazole).[1]

  • Column Temp: 30°C.

Part 4: Storage & Handling Recommendations

To maximize shelf-life, adhere to the "3-A Rule" :

  • A nhydrous: Moisture triggers hydrolysis.[1] Store with desiccant packs.

  • A rgon: Displace headspace air with Argon to prevent benzylic oxidation of the ethyl group.[1]

  • A mber: Use amber glass to block UV radiation (290–400 nm).[1]

Shelf Life Estimates:

  • Solid (-20°C, Argon): 24 Months.[1][2]

  • Solution (Acetonitrile, RT, Dark): 48 Hours.[1][3]

  • Solution (Methanol/Water): < 4 Hours (Not recommended).[1][4]

References

  • BenchChem. (2025).[1][3] Stability issues of 2-(2,5-Dimethoxybenzoyl)oxazole in solution. Retrieved from [1]

  • National Institutes of Health (NIH). (2025).[1] Degradation kinetics and mechanism of oxadiazole and oxazole derivatives. PubMed Central.[1] Retrieved from [1]

  • Master Organic Chemistry. (2018). Reactions on the Benzylic Carbon: Bromination And Oxidation. Retrieved from [1]

  • MDPI. (2023).[1] Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters. (Analogous benzoyl-heterocycle photostability data). Retrieved from [1]

  • Organic Chemistry Portal. (2024).[1] Synthesis and Reactivity of Oxazoles. Retrieved from [1]

Technical Support Center: Investigating 2-(4-Ethylbenzoyl)oxazole and Off-Target Cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers working with novel oxazole derivatives. This guide is designed to provide in-depth troubleshooting and practical advice for scientists and drug development professionals investigating the biological effects of compounds like 2-(4-Ethylbenzoyl)oxazole. Our primary focus is to address a common and critical challenge: unexpected cytotoxicity in non-target cells, a crucial factor in determining the therapeutic index of any potential drug candidate.

PART 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about this compound and the general principles of in vitro cytotoxicity testing.

Q: What is this compound and its potential biological activity?

A: this compound belongs to the oxazole class of heterocyclic compounds. The oxazole scaffold is a key structural motif found in numerous natural products and synthetic molecules with a wide range of biological activities.[1][2] Derivatives of oxazole and the related benzoxazole structures have been extensively investigated for their potential as anti-inflammatory, anti-bacterial, and particularly as anticancer agents.[3][4] Many compounds in this class exert their effects by interfering with critical cellular processes, such as microtubule dynamics, which can halt cell division and lead to cell death.[5][6] Therefore, this compound is likely being investigated for its cytotoxic potential against cancer cells.

Q: What defines a "non-target" cell and why is selectivity crucial?

A: In the context of drug discovery, "target cells" are the specific cells you intend to affect, such as cancer cells. "Non-target cells" are healthy, non-malignant cells that should ideally remain unharmed by the therapeutic agent. The goal is to achieve high selectivity, meaning the compound is significantly more toxic to target cells than to non-target cells. A lack of selectivity often leads to off-target toxicity, which is a major reason for the failure of drug candidates in clinical trials.[7][8] Observing cytotoxicity in non-target cells during preclinical in vitro studies is a critical finding that requires immediate and thorough investigation.

Q: What are the most common mechanisms of cytotoxicity for this class of compounds?

A: While the specific mechanism for this compound must be determined experimentally, related oxazole derivatives have been shown to induce cytotoxicity through several pathways:

  • Tubulin Polymerization Inhibition: Some oxazoles bind to the colchicine site on tubulin, disrupting microtubule formation. This leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[5]

  • Induction of Apoptosis: Even without directly targeting tubulin, compounds can trigger the mitochondrial pathway of apoptosis, leading to the activation of caspases and cell death.

  • Multi-pathway Effects: Some complex derivatives may exert their cytotoxic effects through a combination of mechanisms, which can be beneficial for overcoming drug resistance in cancer cells.[6]

Q: Before I even start my experiment, what are the critical quality control steps for a new small molecule?

A: Proactive quality control is essential to prevent misleading results. Before treating any cells, you should:

  • Verify Compound Identity and Purity: Use techniques like NMR or Mass Spectrometry to confirm the structure and a method like HPLC to determine the purity of your compound batch. Impurities could be the source of unexpected toxicity.

  • Assess Solubility: Determine the solubility of this compound in your chosen solvent (e.g., DMSO) and in your final cell culture medium. Precipitated compound can cause physical stress to cells and leads to inaccurate concentration calculations.

  • Perform a Vehicle Control Test: Ensure that the final concentration of the solvent (e.g., <0.5% DMSO) used to dissolve the compound is not toxic to your non-target cells. This is a mandatory control in every experiment.[9]

PART 2: Troubleshooting Guide: Unexpected Cytotoxicity in Non-Target Cells

This core section is designed to help you diagnose and resolve issues when this compound shows toxicity in your healthy control cell lines.

Q1: I'm seeing significant cell death in my non-target control cells. What are the most likely causes?

A: This is a common but serious issue. The potential causes can be systematically grouped into four main categories. It is crucial to investigate these possibilities methodically rather than assuming the compound is inherently non-selective.

Potential Causes of Off-Target Cytotoxicity
CategorySpecific IssueWhy it Matters
Compound-Related Purity: The batch contains cytotoxic impurities from synthesis.The observed effect is not due to your compound of interest, leading to incorrect conclusions.
Stability: The compound degrades in solvent or media into a toxic byproduct.The active toxic agent is not the parent compound, and results will be inconsistent over time.
Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) is too high.The vehicle itself is killing the cells, masking the true effect of the compound.
Assay-Related Concentration Range: The tested concentrations are too high for all cell types.All compounds become toxic at high enough concentrations; the therapeutic window has been missed.
Incubation Time: The exposure time is too long, leading to cumulative stress.Non-target cells may tolerate short-term exposure but succumb to prolonged stress.[10]
Assay Artifacts: The compound interferes with the cytotoxicity assay itself (e.g., quenching fluorescence).[9]The readout does not accurately reflect cell viability, giving a false positive for cytotoxicity.[11]
Cell Culture-Related Poor Cell Health: Cells are stressed, senescent, or have a high passage number.[12]Stressed cells are more susceptible to any chemical insult, exaggerating toxicity.
Contamination: Mycoplasma or other microbial contamination is present.Contaminants can stress cells and alter their response to experimental treatments.[13]
True Biological Effect Off-Target Activity: The compound interacts with unintended cellular targets.This indicates a true lack of selectivity and may require chemical modification of the molecule to mitigate.[7][14]
Q2: How can I design an experiment to distinguish between a true off-target effect and an experimental artifact?

A: A systematic troubleshooting workflow is the most effective approach. The following diagram and protocol outline a logical sequence of experiments to pinpoint the source of the problem.

Workflow for Diagnosing Off-Target Cytotoxicity

G start Start: Unexpected Cytotoxicity in Non-Target Cells compound_check Step 1: Verify Compound & Vehicle - Check purity & stability - Test vehicle toxicity alone - Check for precipitation in media start->compound_check assay_check Step 2: Optimize Assay Parameters - Titrate concentration (log scale) - Perform a time-course experiment - Run assay-specific controls compound_check->assay_check If compound/vehicle are OK culture_check Step 3: Scrutinize Cell Culture - Test for mycoplasma - Use low-passage cells - Visually inspect cell morphology assay_check->culture_check If assay parameters are optimized controls_check Step 4: Perform Rigorous Controls - Use a positive control (known toxin) - Use a negative control (inactive analog) - Test in a different non-target cell line culture_check->controls_check If culture is healthy decision Is cytotoxicity still observed in multiple non-target lines with validated compound/assay? controls_check->decision artifact Conclusion: Artifact Likely - Re-synthesize/purify compound - Adjust assay protocol - Start new cell culture decision->artifact No true_effect Conclusion: True Off-Target Effect - Proceed to mechanistic studies decision->true_effect Yes

Caption: A step-by-step decision tree for troubleshooting unexpected cytotoxicity.

Q3: The cytotoxicity appears to be a genuine off-target effect. What are the next steps to understand its mechanism?

A: Once you have confidently ruled out artifacts, you can proceed to investigate the biological mechanism. This is crucial for deciding whether the compound can be modified to be more selective or if it should be abandoned.

Tiered Approach for Mechanistic Investigation
  • Tier 1: Characterize the Mode of Cell Death. The first step is to determine how the cells are dying. The primary distinction is between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis, often associated with acute toxicity).

    • Recommended Assay: Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. This assay clearly distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[15]

  • Tier 2: Investigate Common Off-Target Toxicity Pathways. Many non-selective compounds converge on a few common pathways that cause cellular stress.

    • Mitochondrial Toxicity: Measure changes in mitochondrial membrane potential using dyes like JC-1 or TMRE. Mitochondrial dysfunction is a common off-target liability.

    • Oxidative Stress: Quantify the production of reactive oxygen species (ROS) using probes like DCFDA.

    • DNA Damage: Use assays like the comet assay or staining for γH2AX foci to determine if the compound is causing genotoxicity.[15]

  • Tier 3: Advanced Target Deconvolution. If the mechanism is still unclear, more advanced techniques may be required to identify the specific protein(s) the compound is binding to in non-target cells.

    • Brief Mention of Techniques: Methods like thermal proteome profiling or genetic screens (e.g., CRISPR-based) can provide unbiased identification of molecular targets but require significant expertise and resources.[16]

Visualizing the Investigation of Cell Death Mechanisms

G start Confirmed Off-Target Cytotoxicity mode_of_death Q1: How are the cells dying? (Annexin V/PI Assay) start->mode_of_death apoptosis Apoptosis Pathway (Caspase activation, Bcl-2 family) mode_of_death->apoptosis Annexin V+/PI- or + necrosis Necrosis/Other Pathway (Membrane integrity loss) mode_of_death->necrosis Annexin V-/PI+ mechanism Q2: What is the upstream trigger? (Mitochondrial, ROS, DNA damage assays) apoptosis->mechanism necrosis->mechanism mito Mitochondrial Dysfunction mechanism->mito ros Oxidative Stress mechanism->ros dna Genotoxicity mechanism->dna target_id Q3: What is the direct molecular target? (Advanced Target ID) mito->target_id ros->target_id dna->target_id

Caption: A decision pathway for investigating the mechanism of cell death.

PART 3: Key Experimental Protocols

This section provides condensed, step-by-step protocols for the critical experiments discussed.

Protocol 1: Preparation and Application of this compound

Objective: To ensure consistent and accurate dosing of cells.

  • Stock Solution Preparation:

    • Accurately weigh the compound and dissolve it in high-purity, sterile-filtered DMSO to make a concentrated stock solution (e.g., 10-50 mM).

    • Aliquot the stock solution into small, single-use volumes and store protected from light at -20°C or -80°C to prevent degradation from freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw a fresh aliquot of the stock solution.

    • Perform serial dilutions of the stock solution in complete cell culture medium to prepare the final working concentrations.

    • Crucial: Ensure the final DMSO concentration in the highest dose is well-tolerated by your cells (typically ≤0.5%). All treatment groups, including the "untreated" control, must receive the same final concentration of DMSO (vehicle control).

  • Cell Treatment:

    • Aspirate the old medium from your plated cells.

    • Gently add the medium containing the appropriate concentration of this compound or vehicle control.

    • Return plates to the incubator for the desired time period. Avoid disturbing the plates.

Protocol 2: Differentiating Apoptosis vs. Necrosis via Annexin V/PI Staining

Objective: To quantify the mode of cell death induced by the compound.

  • Cell Preparation:

    • Plate and treat both target and non-target cells with the compound and controls for the predetermined time.

    • Harvest the cells, including both adherent and floating populations (as apoptotic cells may detach). Use a gentle cell scraper or trypsinization.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

    • Add fluorochrome-conjugated Annexin V (e.g., FITC, PE) and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition:

    • Analyze the samples promptly by flow cytometry. Do not vortex the samples before analysis.

    • Acquire data for at least 10,000 events per sample.

  • Data Interpretation:

    • Healthy Cells: Annexin V-negative and PI-negative.

    • Early Apoptotic Cells: Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

    • Necrotic Cells: Annexin V-negative and PI-positive.

PART 4: References

  • An-Najah National University. (n.d.). BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. Retrieved from [Link]

  • Gellis, A., et al. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Promega Corporation Website. Available at: [Link]

  • Mitchell, T. A., et al. (2020). The biosynthetic pathway of the benzoxazole in nataxazole proceeds via an unstable ester and has synthetic utility. Angewandte Chemie International Edition. Available at: [Link]

  • Gatchie, L., et al. (2009). Synthesis and cytotoxic activities of some 2-Arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Gatchie, L., et al. (2009). Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. PubMed. Available at: [Link]

  • Thermo Fisher Scientific. (2025). Understanding and Preventing Cell Death in Cell Culture | Key Causes and Solutions. YouTube. Available at: [Link]

  • Luo, W., et al. (2022). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Antibody Therapeutics. Available at: [Link]

  • Kumar, A., et al. (2016). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Promega & Eppendorf. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]

  • Hernández-Vázquez, E., et al. (2021). Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo[d][1][9]Azoles. Molecules. Available at: [Link]

  • Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute Website. Available at: [Link]

  • Wang, X., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. Molecules. Available at: [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Available at: [Link]

  • Kovacs, D., et al. (2017). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Oncotarget. Available at: [Link]

  • Medical Design & Outsourcing. (2025). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. Medical Design & Outsourcing Website. Available at: [Link]

  • Zahid, H., et al. (2023). Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches. Molecules. Available at: [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available at: [Link]

  • Zhao, S. (2021). Methods used in Cytotoxicity Assays in vitro. Hilaris Publisher. Available at: [Link]

  • Delbert, C. (2025). A 'Third State' Exists Between Life and Death—And That Suggests Your Cells Are Conscious, Some Scientists Say. Popular Mechanics. Available at: [Link]

  • Vasilyev, A. V., et al. (2021). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Yan, G., et al. (2020). Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective. Frontiers in Cell and Developmental Biology. Available at: [Link]

Sources

"2-(4-Ethylbenzoyl)oxazole" managing hygroscopic properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Managing Hygroscopic Properties of 2-(4-Ethylbenzoyl)oxazole

Executive Summary

Compound: this compound CAS: (Analogous structures often cited in oxazole scaffold libraries; treat as custom intermediate) Class: 2-Acyloxazole / Heteroaromatic Ketone Primary Challenge: Hygroscopicity leading to deliquescence, hydrolytic ring-opening, and stoichiometry errors in downstream synthesis.

This guide addresses the critical handling, storage, and recovery protocols for This compound . As a 2-substituted oxazole with an exocyclic carbonyl, this compound exhibits significant polarity. In its crystalline form (and particularly if isolated as a mineral acid salt), it is prone to rapid moisture uptake, which can catalyze the hydrolytic cleavage of the oxazole ring or the benzoyl linker, rendering the material useless for precision applications like drug development.

Part 1: Technical Troubleshooting (Q&A)

Q1: My solid sample of this compound has turned into a sticky gum or oil. Is it recoverable?

Diagnosis: This is a classic sign of deliquescence . The compound has absorbed enough atmospheric moisture to dissolve in it. This is often accompanied by hydrolysis , where the water attacks the C2-position of the oxazole ring (the most electrophilic site), leading to ring-opening.

Immediate Action:

  • Do NOT heat the gum in an oven; heat + moisture accelerates decomposition.

  • Dissolve the gum in a dry, non-protic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Dry the organic phase with anhydrous Sodium Sulfate (

    
    ) or Magnesium Sulfate (
    
    
    
    ) for 30 minutes.
  • Filter and concentrate under reduced pressure (Rotavap) at

    
    .
    
  • Azeotrope: Add anhydrous Toluene and evaporate twice to remove trace water.

  • Vacuum Dry: Place the residue in a vacuum desiccator over

    
     for 24 hours.
    

Prevention: Never store the vial with a loose cap. Parafilm is insufficient for long-term storage; use a desiccator or glovebox.

Q2: I observe extra peaks in my proton NMR ( -NMR). Is this water or degradation?

Analysis:

  • Water Peak: Look for a broad singlet around 1.56 ppm (in

    
    ) or 3.33 ppm (in DMSO-
    
    
    
    ).
  • Degradation (Ring Opening): The 2-acyloxazole moiety is susceptible to acid-catalyzed hydrolysis. If your sample was a salt (e.g., HCl salt), moisture will generate micro-acidic domains.

    • Indicator: Disappearance of the oxazole ring proton singlet (typically

      
       7.8–8.2 ppm) and appearance of amide/amine broad peaks suggest ring cleavage into an acyclic 
      
      
      
      -acylamino ketone derivative.

Protocol: If degradation peaks are


, perform a recrystallization  (see Protocol A). If 

, repurify via column chromatography using buffered silica (to prevent acid-catalyzed breakdown on the column).
Q3: My Grignard/Lithiation reaction with this intermediate failed. Why?

Root Cause: "Wet" this compound acts as a proton source . Even 1% water content (w/w) can quench significant amounts of organometallic reagents (R-Li or R-MgBr), converting them to the corresponding alkane and metal hydroxide/alkoxide, which may then catalyze further decomposition of your oxazole.

Solution:

  • Quantify Water: Perform a Karl Fischer (KF) titration (coulometric) before use. Target

    
    .
    
  • In-Situ Drying: If KF is unavailable, dissolve the compound in dry THF and add activated 3Å molecular sieves for 4-12 hours prior to adding the nucleophile.

Part 2: Essential Protocols

Protocol A: Anhydrous Recrystallization (for Moisture Removal)

Use this when the compound is chemically pure but physically wet.

  • Solvent System: Identify a solvent pair (e.g., Ethanol/Hexane or EtOAc/Heptane). Note: Avoid alcohols if the compound is an acid salt to prevent transesterification/solvolysis; use Acetone/Ether instead.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling dry solvent (dried over sieves).

  • Filtration: Hot filter through a glass frit (Schlenk filtration) under Argon to remove insoluble hydrolyzed byproducts.

  • Crystallization: Allow to cool slowly to RT, then to

    
     under an inert atmosphere.
    
  • Collection: Filter under Argon flow. Wash with cold, anhydrous non-polar solvent (e.g., pentane).

  • Drying: Dry on a high-vacuum Schlenk line (

    
    ) for 6 hours.
    
Protocol B: Long-Term Storage System

Self-validating storage to prevent degradation.

ParameterSpecificationReason
Container Amber glass vial with Teflon-lined screw capBlocks UV (prevents radical degradation) and ensures seal.
Atmosphere Argon or Nitrogen (Backfilled)Displaces humid air. Argon is heavier and protects better.
Secondary Vacuum Desiccator with

or Indicating Silica
Active moisture scavenging.
Temperature

Slows kinetic rate of hydrolysis if trace moisture enters.
Equilibration Warm to RT before openingPrevents condensation of atmospheric moisture onto the cold solid.

Part 3: Mechanistic Visualization

Figure 1: Moisture-Induced Degradation Pathway

This diagram illustrates why moisture is destructive to the 2-acyloxazole scaffold, leading to ring opening.

G Start This compound (Intact) Intermediate Tetrahedral Intermediate (Unstable) Start->Intermediate Nucleophilic Attack at C2 Moisture + H2O / H+ Moisture->Intermediate RingOpen Acyclic α-Acylamino Ketone (Degraded) Intermediate->RingOpen Ring Opening Hydrolysis Cleaved Benzoic Acid Deriv. (Total Failure) RingOpen->Hydrolysis Further Hydrolysis (Acid/Base Cat.)

Caption: The degradation cascade initiated by moisture attacking the electrophilic C2 position of the oxazole ring.

Figure 2: Recommended Handling Workflow

A decision tree for researchers handling this compound for synthesis.

Workflow Check Start: Check Physical State IsSolid Free Flowing Solid? Check->IsSolid IsGum Gum/Sticky? IsSolid->IsGum No KF Perform KF Titration IsSolid->KF Yes Dry Protocol A: Dissolve -> Dry (Na2SO4) -> Vac IsGum->Dry Yes KF->Dry > 500 ppm H2O Use Proceed to Synthesis (Schlenk/Glovebox) KF->Use < 500 ppm H2O Dry->KF Store Protocol B: Store under Ar at -20°C Use->Store Remaining Material

Caption: Operational workflow for assessing and processing this compound before experimental use.

References

  • Synthesis and Stability of Oxazoles : Neha, K., et al. (2021).[1] "Synthetic approaches for oxazole derivatives: A review." Synthetic Communications, 51(23), 3527-3561. Link

  • Van Leusen Synthesis & Applications : Zheng, X., et al. (2020). "Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis." Molecules, 25(7), 1594. Link

  • Moisture Effects on Solid State Stability : Breen, D., et al. (2001). "Effect of moisture on the stability of a lyophilized humanized monoclonal antibody formulation." Pharmaceutical Research, 18, 1345–1353. Link

  • General Oxazole Chemistry : Palmer, D. C. (Ed.). (2004).[2][3] Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience. (Foundational Text on Oxazole Reactivity).[4]

Sources

Validation & Comparative

The 2-(4-Ethylbenzoyl)oxazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Oxazole-Based Bioactive Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Oxazole Moiety in Medicinal Chemistry

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of biologically active compounds.[1][2] Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][3][4] This guide focuses on the structure-activity relationship (SAR) of the 2-(4-Ethylbenzoyl)oxazole scaffold, a representative of the 2-aroyloxazole class. Through a comparative analysis with other bioactive oxazole derivatives, we aim to provide researchers and drug development professionals with insights into the rational design of novel therapeutics based on this versatile heterocyclic core.

The 2-Aroyloxazole Scaffold: A Focus on this compound

The this compound core consists of an oxazole ring substituted at the 2-position with a 4-ethylbenzoyl group. This arrangement presents several key features for SAR exploration:

  • The Oxazole Core: Acts as a central scaffold, orienting the substituents in a defined three-dimensional space.

  • The Benzoyl Moiety: Provides a larger aromatic surface for potential π-π stacking or hydrophobic interactions with biological targets.

  • The Ethyl Group: Offers a point for modification to probe the effects of alkyl chain length and steric bulk on activity.

  • The Carbonyl Linker: Can act as a hydrogen bond acceptor.

While specific SAR studies on this compound are not extensively documented in publicly available literature, we can infer potential relationships by examining related structures. The following sections will compare this scaffold to other well-studied oxazole-containing compounds to elucidate key structural determinants of biological activity.

Comparative SAR Analysis with Alternative Oxazole Scaffolds

To understand the potential of the this compound scaffold, it is instructive to compare it with other classes of bioactive oxazoles for which SAR data is available.

Comparison with COX-2 Inhibitors

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes.[5] The development of selective COX-2 inhibitors has been a major goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[5][6] Some oxazole-containing compounds have been investigated as COX-2 inhibitors.

Key SAR Insights from Oxazole-Based COX-2 Inhibitors:

  • Diaryl Substitution: A common feature of selective COX-2 inhibitors is the presence of two aromatic rings. In the case of this compound, the benzoyl group provides one of these rings.

  • Sulfonamide/Sulfone Moiety: Many potent COX-2 inhibitors possess a sulfonamide or sulfone group, which is crucial for binding to a secondary pocket in the COX-2 enzyme.[5]

  • Substituents on the Aromatic Rings: The nature and position of substituents on the aryl rings significantly influence potency and selectivity.

Comparative Table: this compound Scaffold vs. Known Oxazole-Based COX-2 Inhibitors

FeatureThis compound ScaffoldKnown Oxazole-Based COX-2 InhibitorsImplication for this compound
Central Heterocycle OxazoleOxazole/IsoxazoleShared core scaffold.
Aromatic Moieties Phenyl (from benzoyl)Typically two aryl ringsPotential for favorable interactions in the active site.
Key Functional Group for Selectivity CarbonylSulfonamide or similar moietyThe carbonyl group may interact differently with the target compared to a sulfonamide, potentially leading to a different selectivity profile.
Substitution 4-Ethyl on the phenyl ringVarious substituents to optimize potencyThe ethyl group's contribution to activity would need to be experimentally determined.

SAR_Comparison_COX2 cluster_0 This compound Scaffold cluster_1 Alternative Oxazole Scaffolds (e.g., COX-2 Inhibitors) Scaffold 2-Aroyl-Oxazole Core Ethyl 4-Ethyl Group Scaffold->Ethyl Carbonyl Carbonyl Linker Scaffold->Carbonyl AltScaffold Diaryl-Oxazole Core Scaffold->AltScaffold Comparative Analysis Sulfonamide Sulfonamide/Methylsulfonyl Group (Key for COX-2 Selectivity) AltScaffold->Sulfonamide OtherSubs Varied Substituents AltScaffold->OtherSubs

Comparison with DNA-PK Inhibitors

DNA-dependent protein kinase (DNA-PK) is a key enzyme in the non-homologous end joining (NHEJ) pathway, which repairs DNA double-strand breaks.[7] Inhibition of DNA-PK is a promising strategy for cancer therapy, as it can sensitize cancer cells to radiation and chemotherapy.[7][8] Several small molecule inhibitors of DNA-PK have been developed, some of which feature heterocyclic cores.

Key SAR Insights from DNA-PK Inhibitors:

  • Planar Heterocyclic Systems: Many kinase inhibitors possess a planar heterocyclic core that can interact with the ATP-binding pocket.

  • Morpholine and Other Solubilizing Groups: The inclusion of groups like morpholine is common to improve the physicochemical properties of the inhibitors.[9]

  • Specific Substitutions for Selectivity: Fine-tuning of substituents is critical to achieve selectivity over other kinases in the PIKK family.[8]

Comparative Table: this compound Scaffold vs. DNA-PK Inhibitors

FeatureThis compound ScaffoldKnown DNA-PK Inhibitors (e.g., NU7441)Implication for this compound
Core Structure Oxazole-basedOften contain larger, more complex heterocyclic systems (e.g., chromenone)The smaller oxazole core might offer a different binding mode or selectivity profile.
Key Interactions Potential H-bonding via carbonylH-bond donors/acceptors and hydrophobic interactions within the ATP binding site.The benzoyl moiety could occupy a hydrophobic pocket.
Physicochemical Properties Moderately lipophilicOften contain polar groups to enhance solubility and cell permeability.Modifications to the ethylbenzoyl moiety or the oxazole ring could be necessary to optimize drug-like properties.

SAR_Comparison_DNAPK cluster_0 This compound Scaffold cluster_1 Alternative Scaffolds (e.g., DNA-PK Inhibitors) Scaffold 2-Aroyl-Oxazole Core Aromatic Aromatic System (Potential for Hydrophobic Interactions) Scaffold->Aromatic AltScaffold Complex Heterocyclic Core (e.g., Chromenone) Scaffold->AltScaffold Comparative Analysis Solubilizing Solubilizing Groups (e.g., Morpholine) AltScaffold->Solubilizing

Experimental Protocols for SAR Studies of Oxazole Derivatives

The following are generalized, yet detailed, methodologies for the synthesis and biological evaluation of novel oxazole derivatives, based on established protocols in the literature.

General Synthetic Protocol for 2-Aroyloxazoles

The synthesis of 2-aroyloxazoles can be achieved through several methods. One common approach is the Bredereck reaction or a modification thereof, which involves the reaction of an α-haloketone with an amide.[10]

Step-by-Step Synthesis:

  • Amide Formation: React 4-ethylbenzoic acid with a suitable activating agent (e.g., thionyl chloride or a carbodiimide) followed by treatment with ammonia or an appropriate amine to form the corresponding amide.

  • α-Haloketone Preparation: Prepare an appropriate α-haloketone (e.g., 2-bromoacetaldehyde dimethyl acetal, which can be hydrolyzed in situ).

  • Cyclization: Condense the 4-ethylbenzamide with the α-haloketone in a suitable solvent (e.g., DMF or toluene) under heating. The reaction may be facilitated by a base.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: The structure of the final product is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Synthesis_Workflow Start 4-Ethylbenzoic Acid Amide 4-Ethylbenzamide Start->Amide Amidation Cyclization Cyclization Reaction Amide->Cyclization Haloketone α-Haloketone Haloketone->Cyclization Purification Column Chromatography Cyclization->Purification Crude Product FinalProduct This compound Purification->FinalProduct

In Vitro Biological Evaluation

The choice of biological assays depends on the therapeutic target of interest. Below are example protocols for anti-inflammatory and anticancer activity screening.

1. COX-1/COX-2 Inhibition Assay (Anti-inflammatory)

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Principle: Measures the production of prostaglandin E2 (PGE2) from arachidonic acid by recombinant human COX-1 or COX-2.

  • Procedure:

    • Pre-incubate the test compound with the COX-1 or COX-2 enzyme in a suitable buffer.

    • Initiate the reaction by adding arachidonic acid.

    • After a defined incubation period, stop the reaction.

    • Quantify the amount of PGE2 produced using a commercially available ELISA kit.

    • Calculate the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity).

2. MTT Assay (Anticancer)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Principle: Measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for a few hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel bioactive molecules. By drawing comparisons with established classes of oxazole-containing drugs, this guide has highlighted key structural features that can be rationally modified to optimize potency and selectivity for various therapeutic targets. The ethyl group on the benzoyl ring, for instance, can be replaced with other alkyl or functional groups to probe the steric and electronic requirements of the target's binding site. Furthermore, substitution on the oxazole ring itself, at positions 4 and 5, could lead to the discovery of new interactions and improved pharmacological profiles.

Future research should focus on the synthesis of a focused library of this compound analogs and their systematic evaluation in a panel of biological assays. This approach, guided by the principles of medicinal chemistry and the insights from comparative SAR studies, holds the potential to unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Structure-activity relationship for the oxadiazole class of antibiotics - PubMed. (2015). PubMed. [Link]

  • BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES - An-Najah National University. (n.d.). An-Najah National University. [Link]

  • Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines - PubMed. (n.d.). PubMed. [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - Indian Journal of Pharmaceutical Sciences. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC. (n.d.). PubMed Central. [Link]

  • Structure activity relationship of benzoxazole derivatives - ResearchGate. (n.d.). ResearchGate. [Link]

  • Structure activity relationship of synthesized compounds - ResearchGate. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024). ACS Publications. [Link]

  • Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC. (n.d.). PubMed Central. [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR. (n.d.). International Journal of Medical and Pharmaceutical Research. [Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC. (2020). PubMed Central. [Link]

  • Biological activity of oxadiazole and thiadiazole derivatives - PMC. (n.d.). PubMed Central. [Link]

  • Synthetic approaches for oxazole derivatives: A review - ResearchGate. (2021). ResearchGate. [Link]

  • A comprehensive review on biological activities of oxazole derivatives - PMC. (2019). PubMed Central. [Link]

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][10][11]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC. (2025). PubMed Central. [Link]

  • Pharmacological inhibition of DNA-PK stimulates Cas9-mediated genome editing - PubMed. (2015). PubMed. [Link]

  • Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PubMed Central. (n.d.). PubMed Central. [Link]

  • A two-decade overview of oxadiazole derivatives as promising anticancer agents - NIH. (2025). National Institutes of Health. [Link]

  • Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists - PubMed. (n.d.). PubMed. [Link]

  • Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - ResearchGate. (2025). ResearchGate. [Link]

  • Synthetically-tailored and nature-derived dual COX-2/5-LOX inhibitors: Structural aspects and SAR | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles - Biointerface Research in Applied Chemistry. (2022). Biointerface Research in Applied Chemistry. [Link]

  • Oxazole-Based Compounds As Anticancer Agents - PubMed. (n.d.). PubMed. [Link]

  • Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed. (n.d.). PubMed. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]

  • Structural insights into inhibitor regulation of the DNA repair protein DNA-PKcs - PMC. (2022). PubMed Central. [Link]

  • (PDF) Pharmacological inhibition of DNA-PK stimulates Cas9-mediated genome editing. (2015). ResearchGate. [Link]

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A Comparative Guide to the Synthesis of 2-(4-Ethylbenzoyl)oxazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-Ethylbenzoyl)oxazole is a key structural motif found in a variety of pharmacologically active compounds and serves as a valuable building block in medicinal chemistry. The presence of the oxazole ring, a bioisostere for ester and amide functionalities, coupled with the substituted benzoyl group, imparts unique physicochemical properties that are desirable in drug design. The efficient and scalable synthesis of this and related 2-aroyloxazoles is therefore of significant interest to researchers in academia and the pharmaceutical industry.

This guide provides an in-depth comparison of prominent synthetic methodologies for this compound. We will delve into the mechanistic underpinnings of both classical and modern synthetic routes, offering detailed experimental protocols and comparative data to inform your selection of the most appropriate method for your research and development needs.

At a Glance: Comparison of Key Synthetic Routes

Synthetic RouteGeneral SubstratesCatalyst/ReagentTypical ConditionsYield Range (%)AdvantagesDisadvantages
Robinson-Gabriel Synthesis 2-Acylamino-ketonesH₂SO₄, PPA, POCl₃High temperature60-85Readily available starting materials, well-established method.Harsh acidic conditions, limited functional group tolerance, requires pre-functionalized substrate.
Van Leusen Oxazole Synthesis Aromatic aldehydes, Tosylmethyl isocyanide (TosMIC)K₂CO₃, t-BuOKMild to moderate temperature70-90Mild reaction conditions, good functional group tolerance.Stoichiometric use of TosMIC, potential for side reactions.
Copper-Catalyzed Oxidative Annulation Aromatic aldehydes, 2-amino-1-phenylethanoneCu(I) or Cu(II) saltsModerate temperature, oxidant75-95High efficiency, good yields, often milder than classical methods.Requires a metal catalyst, optimization of oxidant and ligands may be necessary.

Foundational Approach: The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a cornerstone in oxazole chemistry, relying on the acid-catalyzed cyclodehydration of a 2-acylamino-ketone.[1][2] For the synthesis of this compound, this entails the preparation of the precursor, N-(2-oxo-2-phenylethyl)-4-ethylbenzamide. This precursor is typically synthesized by the acylation of 2-amino-1-phenylethanone with 4-ethylbenzoyl chloride.

Mechanistic Rationale

The reaction proceeds via protonation of the amide carbonyl, followed by intramolecular nucleophilic attack of the enolized ketone onto the protonated amide. Subsequent dehydration of the resulting oxazoline intermediate under the acidic conditions drives the reaction towards the formation of the aromatic oxazole ring. The choice of a strong dehydrating acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), is crucial for the efficiency of the final cyclization step.

Experimental Protocol: Robinson-Gabriel Synthesis

Step 1: Synthesis of N-(2-oxo-2-phenylethyl)-4-ethylbenzamide

  • To a stirred solution of 2-amino-1-phenylethanone hydrochloride (1.0 equiv.) and triethylamine (2.2 equiv.) in dichloromethane (DCM) at 0 °C, slowly add a solution of 4-ethylbenzoyl chloride (1.1 equiv.) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford N-(2-oxo-2-phenylethyl)-4-ethylbenzamide as a solid.

Step 2: Cyclodehydration to this compound

  • Add the N-(2-oxo-2-phenylethyl)-4-ethylbenzamide (1.0 equiv.) to concentrated sulfuric acid (5-10 equiv.) at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours, then heat to 80-100 °C for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.

Robinson-Gabriel Synthesis Workflow cluster_0 Precursor Synthesis cluster_1 Cyclodehydration 2-Amino-1-phenylethanone 2-Amino-1-phenylethanone Acylation Acylation 2-Amino-1-phenylethanone->Acylation 4-Ethylbenzoyl_chloride 4-Ethylbenzoyl_chloride 4-Ethylbenzoyl_chloride->Acylation N-(2-oxo-2-phenylethyl)-4-ethylbenzamide N-(2-oxo-2-phenylethyl)-4-ethylbenzamide Acylation->N-(2-oxo-2-phenylethyl)-4-ethylbenzamide Cyclization Cyclization N-(2-oxo-2-phenylethyl)-4-ethylbenzamide->Cyclization This compound This compound Cyclization->this compound

Caption: Workflow for the Robinson-Gabriel Synthesis.

A Milder Alternative: The Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis offers a milder and often higher-yielding alternative to the Robinson-Gabriel method.[3][4][5] This reaction constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). To synthesize this compound using this approach, one would ideally start with 4-ethylbenzaldehyde and a reagent that can introduce the remaining oxazole framework. However, the standard Van Leusen reaction typically yields 5-substituted oxazoles. To achieve a 2-substituted oxazole, a modified approach is necessary. A plausible route involves the reaction of 4-ethylbenzaldehyde with TosMIC to form a 5-(4-ethylphenyl)oxazole, which would then need to be acylated at the 2-position. A more direct, albeit less common, variation would involve a precursor that already contains the benzoyl moiety.

A more direct conceptualization for our target molecule involves the reaction of a suitable precursor like 4-ethylbenzaldehyde with an isocyanide that can deliver the benzoyl group. However, for the purpose of this guide, we will focus on the more established route of forming the oxazole ring first, followed by functionalization.

Mechanistic Insights

The Van Leusen reaction is initiated by the base-mediated deprotonation of TosMIC.[5] The resulting anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The intermediate adduct undergoes an intramolecular cyclization to form an oxazoline. The final step is the elimination of p-toluenesulfinic acid, driven by the formation of the aromatic oxazole ring.[4]

Experimental Protocol: Van Leusen-based Approach

Step 1: Synthesis of 5-(4-Ethylphenyl)oxazole

  • To a solution of 4-ethylbenzaldehyde (1.0 equiv.) and tosylmethyl isocyanide (TosMIC, 1.1 equiv.) in methanol, add potassium carbonate (1.5 equiv.) in portions at room temperature.

  • Stir the reaction mixture at reflux for 2-4 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the crude product by column chromatography to obtain 5-(4-ethylphenyl)oxazole.

Step 2: Acylation to this compound (Conceptual)

Direct acylation at the C2 position of an oxazole can be challenging. A more viable, though longer, route would involve lithiation at C2 followed by reaction with an acylating agent. This highlights a potential drawback of this specific Van Leusen-based strategy for this target.

Van_Leusen_Synthesis_Workflow cluster_0 Oxazole Formation cluster_1 Post-functionalization (Conceptual) 4-Ethylbenzaldehyde 4-Ethylbenzaldehyde Condensation Condensation 4-Ethylbenzaldehyde->Condensation TosMIC TosMIC TosMIC->Condensation 5-(4-Ethylphenyl)oxazole 5-(4-Ethylphenyl)oxazole Condensation->5-(4-Ethylphenyl)oxazole Acylation Acylation 5-(4-Ethylphenyl)oxazole->Acylation This compound This compound Acylation->this compound

Caption: Conceptual workflow for a Van Leusen-based synthesis.

Modern Approaches: Transition Metal Catalysis

Modern synthetic organic chemistry has seen a surge in the use of transition metal catalysts to achieve transformations with high efficiency and selectivity under milder conditions. Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of oxazoles.

Copper-Catalyzed Oxidative Annulation

A highly efficient method for the synthesis of 2,5-disubstituted oxazoles involves the copper-catalyzed oxidative annulation of an aldehyde with a 2-amino-1-arylethanone. This approach offers a direct route to the target molecule, this compound, by reacting 4-ethylbenzaldehyde with 2-amino-1-phenylethanone in the presence of a copper catalyst and an oxidant.

Mechanistic Considerations

The proposed mechanism involves the copper-catalyzed oxidation of the aldehyde to an acyl intermediate. Concurrently, the 2-amino-1-phenylethanone condenses with another molecule of the aldehyde to form an imine. The copper-acyl species then reacts with the imine, followed by intramolecular cyclization and oxidative aromatization to furnish the oxazole ring. The choice of copper source (e.g., CuI, Cu₂O) and oxidant (e.g., O₂, TBHP) can significantly influence the reaction efficiency.

Experimental Protocol: Copper-Catalyzed Synthesis
  • To a reaction vessel, add 4-ethylbenzaldehyde (1.2 equiv.), 2-amino-1-phenylethanone hydrochloride (1.0 equiv.), a copper(I) or copper(II) salt (e.g., CuI, 10 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equiv.) in a solvent such as DMSO or DMF.

  • Stir the mixture under an atmosphere of oxygen (balloon) or add a chemical oxidant like tert-butyl hydroperoxide (TBHP, 2.0 equiv.).

  • Heat the reaction to 80-120 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the crude product by column chromatography to yield this compound.

Copper_Catalyzed_Synthesis_Workflow 4-Ethylbenzaldehyde 4-Ethylbenzaldehyde Reaction Reaction 4-Ethylbenzaldehyde->Reaction 2-Amino-1-phenylethanone 2-Amino-1-phenylethanone 2-Amino-1-phenylethanone->Reaction Cu_Catalyst Cu_Catalyst Cu_Catalyst->Reaction Oxidant Oxidant Oxidant->Reaction This compound This compound Reaction->this compound

Caption: General workflow for Copper-Catalyzed Synthesis.

Conclusion and Future Perspectives

The synthesis of this compound can be approached through various methodologies, each with its own set of advantages and limitations. The classical Robinson-Gabriel synthesis, while robust, often requires harsh conditions. The Van Leusen synthesis provides a milder alternative, although its direct application to 2-aroyloxazoles can be less straightforward. Modern copper-catalyzed methods represent a significant advancement, offering high yields under relatively mild conditions.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including substrate availability, functional group tolerance, scalability, and environmental considerations. As the demand for efficient and sustainable synthetic methods continues to grow, the development of novel catalytic systems, including photoredox and other transition-metal-catalyzed approaches, will undoubtedly play a pivotal role in the future of oxazole synthesis.

References

  • Wikipedia. Robinson–Gabriel synthesis . [Link]

  • ResearchGate. Scheme.3. The Robinson-Gabriel synthesis for oxazole . [Link]

  • ResearchGate. Robinson–Gabriel synthesis | Request PDF . [Link]

  • ResearchGate. van Leusen oxazole synthesis . [Link]

  • Semantic Scholar. Robinson–Gabriel synthesis . [Link]

  • ResearchGate. Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α -Ketoic Acids by Photoredox Catalysis . [Link]

  • ResearchGate. Robinson–Gabriel oxazole synthesis. | Download Scientific Diagram . [Link]

  • MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis . [Link]

  • PubMed Central. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis . [Link]

  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis . [Link]

  • PubMed Central. Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles . [Link]

  • ResearchGate. Copper-Catalyzed Double C−H Alkylation of Aldehyde-Derived N,N‑Dialkylhydrazones with Polyhalomethanes: Flexible Access to 4‑Functionalized Pyrazoles . [Link]

  • Organic Chemistry Portal. Visible-Light Photoredox-Catalyzed Decarboxylation of α-Oxo Carboxylic Acids to C1-Deuterated Aldehydes and Aldehydes . [Link]

  • National Science Foundation. Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry . [Link]

  • ResearchGate. Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ) . [Link]

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2-(4-Ethylbenzoyl)oxazole: Mechanism of Action Confirmation Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively analyzes the mechanism of action (MoA) of 2-(4-Ethylbenzoyl)oxazole , positioning it within the class of


-ketoheterocycle inhibitors . Based on its structural pharmacophore—an oxazole ring substituted at the C2 position with an electrophilic carbonyl (benzoyl) group—this compound functions as a reversible covalent inhibitor  of serine hydrolases, most notably Fatty Acid Amide Hydrolase (FAAH) .

Executive Summary

This compound represents a specialized class of pharmacological probes known as


-ketoheterocycles . Unlike traditional non-covalent drugs, this molecule utilizes a "warhead" mechanism to target the catalytic serine residue of enzymes. Its primary utility in drug development is as a transition-state mimic  for inhibiting serine hydrolases (e.g., FAAH), enzymes responsible for regulating signaling lipids like anandamide.

This guide compares its performance against irreversible carbamates and non-covalent inhibitors, providing experimental protocols to validate its unique slow-binding, reversible kinetics.

Mechanism of Action (MoA): The Electrophilic Trap

The core mechanism of this compound relies on the enhanced electrophilicity of the ketone carbonyl group, which is activated by the electron-withdrawing oxazole ring.

  • Target Recognition: The 4-ethylbenzoyl moiety mimics the fatty acid chain of the endogenous substrate (e.g., anandamide), guiding the molecule into the enzyme's hydrophobic channel.

  • Reversible Covalent Capture: The catalytic nucleophile (Serine-241 in FAAH) attacks the ketone carbonyl.

  • Transition State Mimicry: This reaction forms a stable, tetrahedral hemiketal adduct. Unlike irreversible inhibitors (e.g., fluorophosphonates), this adduct can revert, allowing the enzyme to regain activity upon inhibitor washout.

MoA Visualization

The following diagram illustrates the nucleophilic attack and hemiketal formation.

MoA_Mechanism cluster_legend Mechanism Key Enzyme Free Enzyme (Serine-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor This compound (Electrophilic Ketone) Inhibitor->Complex TS_Mimic Tetrahedral Hemiketal (Transition State Mimic) Complex->TS_Mimic Nucleophilic Attack (k_on) TS_Mimic->Complex Slow Dissociation (k_off) Desc The oxazole activates the ketone, allowing Serine capture without permanent inactivation.

Figure 1: The reversible covalent mechanism where the inhibitor traps the catalytic serine as a hemiketal.

Comparative Performance Analysis

In drug development, selecting the right inhibitor class is critical for safety and efficacy. The table below compares this compound (


-Ketoheterocycle) against standard alternatives.
FeatureThis compound (

-Ketoheterocycle)
URB597 (Carbamate)PF-04457845 (Urea)
Binding Mode Reversible Covalent (Hemiketal)Irreversible Covalent (Carbamylation)Irreversible Covalent
Selectivity High (Tunable via heterocycle)Moderate (Promiscuous)Very High
Duration of Action Tunable (

dependent)
Long-lasting (Turnover dependent)Long-lasting
Safety Profile High : No permanent protein modification; reduced haptenization risk.Low : Risk of off-target alkylation.High
Experimental Utility Ideal for probing catalytic competence without destroying the enzyme.Standard for "knockout-like" effects.Clinical standard.

Key Insight: Researchers prefer the oxazole scaffold when temporal control is required. Unlike carbamates, which permanently disable the enzyme, the oxazole allows activity to recover, making it superior for studying dynamic signaling events.

Experimental Protocols for MoA Confirmation

To validate that this compound acts via this specific mechanism, perform the following "Self-Validating" workflow.

Protocol A: Time-Dependent Inhibition Assay (k_obs)

Objective: Confirm the slow-binding nature characteristic of hemiketal formation.

  • Preparation: Prepare FAAH enzyme (membrane fraction or recombinant) in Tris buffer (pH 8.0).

  • Substrate: Use a fluorogenic substrate (e.g., AMC-Arachidonoyl Amide ) at

    
     concentration.
    
  • Initiation:

    • Pre-incubate enzyme with Inhibitor (0.1 - 10

      
      M) for varying times (
      
      
      
      min).
    • Add substrate and monitor fluorescence (Ex: 340nm, Em: 460nm).

  • Analysis: Plot

    
     vs. Pre-incubation time.
    
    • Result: A leftward shift in

      
       (lower values) with longer pre-incubation confirms slow-binding kinetics .
      
Protocol B: Rapid Dilution (Reversibility Check)

Objective: Distinguish between irreversible (carbamate) and reversible (oxazole) inhibition.

  • Incubation: Incubate Enzyme + Inhibitor at 10x

    
     for 60 minutes (100% inhibition).
    
  • Dilution: Rapidly dilute the mixture 100-fold into buffer containing excess substrate.

  • Monitoring: Measure enzymatic activity recovery over 2 hours.

    • Result:This compound will show a gradual recovery of activity (slope > 0) as the hemiketal hydrolyzes. Irreversible controls (URB597) will show zero recovery .

Protocol C: Activity-Based Protein Profiling (ABPP)

Objective: Visualize target engagement and selectivity.

  • Probe: Use a broad-spectrum serine hydrolase probe (e.g., FP-Rhodamine ).

  • Competition: Treat proteome with this compound (20

    
    M) for 1 hr.
    
  • Labeling: Add FP-Rhodamine (1

    
    M) for 30 min.
    
  • Detection: SDS-PAGE followed by fluorescence scanning.

    • Result: Disappearance of the specific FAAH band (approx. 63 kDa) indicates the inhibitor successfully blocked the active site, preventing probe binding.

Signaling Pathway Context

Understanding the downstream effect is crucial. Inhibition of FAAH by this compound elevates Anandamide (AEA) levels, triggering CB1/CB2 receptors.

Signaling_Pathway Membrane Cell Membrane NAPE_PLD NAPE-PLD Anandamide Anandamide (AEA) (Signaling Lipid) NAPE_PLD->Anandamide Synthesis FAAH FAAH Enzyme Anandamide->FAAH Degradation CB1 CB1 Receptor (Pain/Mood) Anandamide->CB1 Activation Metabolites Arachidonic Acid + Ethanolamine (Inactive) FAAH->Metabolites Inhibitor This compound Inhibitor->FAAH BLOCKS

Figure 2: The inhibitor blocks FAAH, preventing Anandamide hydrolysis and enhancing Endocannabinoid signaling.

References
  • Boger, D. L., et al. (2000). "Exceptional biological activity of alpha-keto heterocycle inhibitors of fatty acid amide hydrolase (FAAH)." Journal of Medicinal Chemistry.

  • Patricelli, M. P., & Cravatt, B. F. (2000). "Clarifying the catalytic roles of conserved residues in the amidase signature family." Journal of Biological Chemistry.

  • ChemicalBook. (2024). "this compound Product Specifications and CAS 898760-05-9."

  • Cravatt, B. F., et al. (2001). "Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase." Proceedings of the National Academy of Sciences.

Navigating the Synthesis of 2-(4-Ethylbenzoyl)oxazole: A Guide to Postulated Pathways and Reproducibility Challenges

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive analysis of the reproducibility of experimental findings for the synthesis of 2-(4-Ethylbenzoyl)oxazole is currently hampered by a notable lack of specific published data for this exact molecule. Extensive searches of the scientific literature have not yielded a definitive, peer-reviewed synthetic protocol with corresponding characterization data for this compound. This guide, therefore, pivots to a forward-looking perspective for researchers, scientists, and drug development professionals. It will outline the most probable synthetic routes based on established oxazole synthesis methodologies, detail the critical experimental parameters that would require stringent control, and provide a framework for assessing reproducibility once primary experimental data becomes available.

The oxazole moiety is a cornerstone in medicinal chemistry, appearing in numerous biologically active compounds. The hypothetical structure of this compound suggests its potential as an intermediate in the synthesis of more complex molecules, possibly leveraging the ethylbenzoyl group for further functionalization or to modulate electronic properties. While direct experimental evidence is absent, we can infer logical synthetic strategies from well-established reactions.

Postulated Synthetic Pathways to this compound

The most probable and historically significant method for the synthesis of a 2-aroyloxazole, such as the target molecule, is the Robinson-Gabriel synthesis .[1][2] This reaction involves the cyclodehydration of a 2-acylamino-ketone.[1] An alternative approach could involve the reaction of 4-ethylbenzoyl chloride with an appropriate amino ketone derivative.

Pathway 1: The Robinson-Gabriel Approach

This classical method remains a robust and widely used strategy for oxazole formation. The key intermediate would be N-(2-oxo-2-phenylethyl)-4-ethylbenzamide. The general workflow is depicted below.

cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclodehydration 4-Ethylbenzoyl_chloride 4-Ethylbenzoyl chloride Intermediate_Amide N-(2-oxo-2-phenylethyl)-4-ethylbenzamide 4-Ethylbenzoyl_chloride->Intermediate_Amide Reaction with 2-Amino-1-phenylethanone 2-Amino-1-phenylethanone 2-Amino-1-phenylethanone->Intermediate_Amide Target_Molecule This compound Intermediate_Amide->Target_Molecule Dehydrating Agent (e.g., H₂SO₄, P₂O₅)

Caption: Postulated Robinson-Gabriel synthesis of this compound.

Causality Behind Experimental Choices:

  • Amide Formation: The initial acylation of 2-amino-1-phenylethanone with 4-ethylbenzoyl chloride is a standard nucleophilic acyl substitution. The choice of a non-nucleophilic base (e.g., triethylamine or pyridine) is crucial to scavenge the HCl byproduct without competing with the amino group of the ketone. The reaction is typically performed in an aprotic solvent like dichloromethane or tetrahydrofuran to ensure solubility of the reactants and prevent unwanted side reactions.

  • Cyclodehydration: This is the critical ring-forming step. The choice of dehydrating agent significantly impacts yield and purity. Concentrated sulfuric acid is a common and potent choice, though phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA) can also be effective. The reaction mechanism involves protonation of the amide carbonyl, followed by intramolecular nucleophilic attack by the enolized ketone and subsequent dehydration. The temperature of this step is a critical parameter to control to avoid charring and side-product formation.

Alternative Synthetic Strategies and Comparative Considerations

While the Robinson-Gabriel synthesis is the most direct postulated route, other methods for forming the oxazole ring could be considered. These include reactions involving diazoketones and amides catalyzed by copper(II) triflate, or palladium-mediated coupling reactions.[3] However, these methods are generally more complex and may require more specialized reagents and conditions.

A key challenge in establishing a reproducible synthesis for any new compound is the rigorous control of reaction parameters. The following table outlines critical variables for the postulated Robinson-Gabriel synthesis and potential points of variation that could affect reproducibility.

Parameter Pathway 1: Robinson-Gabriel Potential for Variation & Impact on Reproducibility
Purity of Starting Materials 4-Ethylbenzoyl chloride and 2-amino-1-phenylethanone must be of high purity.Impurities in the acid chloride (e.g., residual thionyl chloride) or the amino ketone can lead to side reactions and lower yields.
Solvent for Amidation Anhydrous aprotic solvent (e.g., DCM, THF).Presence of water can hydrolyze the acid chloride. The choice of solvent can affect reaction rate and solubility.
Base for Amidation Triethylamine or pyridine.Stoichiometry of the base is critical. Excess base can lead to side reactions.
Dehydrating Agent Concentrated H₂SO₄, P₂O₅, PPA.The strength and nature of the dehydrating agent will influence reaction time and temperature. Different agents can lead to varying levels of charring and byproducts.
Reaction Temperature Amidation: 0 °C to room temperature. Cyclodehydration: Varies with agent, often elevated.Precise temperature control is crucial, especially during the exothermic addition of the dehydrating agent and the subsequent heating for cyclization.
Work-up Procedure Quenching on ice, neutralization, extraction.The method of quenching and the pH of the aqueous phase during extraction can affect the isolation and purity of the final product.
Purification Method Column chromatography or recrystallization.The choice of solvent system for chromatography or recrystallization is critical for obtaining a pure product and will directly impact the final yield and analytical data.

Framework for a Reproducibility Study

Once a primary synthesis of this compound is published, a thorough reproducibility study would involve the following steps:

  • Detailed Protocol Replication: The original experimental procedure should be followed meticulously in at least two independent laboratories.

  • Comparative Analysis of Yields: The isolated yields of the purified product should be compared. Statistically significant differences would indicate a lack of reproducibility.

  • Spectroscopic and Analytical Comparison: The characterization data from each laboratory, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point, must be identical within acceptable experimental error.

  • Identification of Critical Variables: If discrepancies arise, a systematic investigation into the critical parameters outlined in the table above should be undertaken to identify the source of the irreproducibility.

Start Primary Synthesis Published Replication Replication of Protocol in Independent Labs Start->Replication Data_Collection Collection of Yield and Analytical Data Replication->Data_Collection Comparison Comparison of Experimental Findings Data_Collection->Comparison Reproducible Findings are Reproducible Comparison->Reproducible Consistent Results Not_Reproducible Findings are Not Reproducible Comparison->Not_Reproducible Inconsistent Results Investigation Investigate Critical Variables Not_Reproducible->Investigation Refined_Protocol Develop Refined, Robust Protocol Investigation->Refined_Protocol

Caption: Workflow for assessing the reproducibility of a synthetic protocol.

Conclusion

While a definitive guide on the reproducibility of experimental findings for this compound cannot be constructed at this time due to a lack of primary data, this analysis provides a robust framework for future research. By anticipating the most probable synthetic routes and identifying the critical parameters for success, researchers will be better equipped to develop a reproducible and reliable synthesis of this and other novel oxazole derivatives. The principles of meticulous experimental control and thorough analytical characterization remain the bedrock of scientific integrity and the key to ensuring that experimental findings are both trustworthy and reproducible.

References

  • PrepChem. Synthesis of 2-(4-ethylbenzoyl)benzoic acid. Available at: [Link]

  • Reddy, M. R., et al. (2017). Copper(II) Triflate‐Catalyzed Synthesis of 2,4‐Disubstituted Oxazoles from α‐Diazoketones and Amides. Asian Journal of Organic Chemistry, 6(8), 1031-1035.
  • Wikipedia. Robinson–Gabriel synthesis. Available at: [Link]

  • Keni, P. V., et al. (2010). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. Organic Letters, 12(15), 3356-3359.
  • Movassaghi, M., & Hill, M. D. (2006). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Journal of the American Chemical Society, 128(45), 14254-14255.
  • Biron, E., et al. (2005). Traceless Solid-Phase Synthesis of Oxazoles via a Robinson−Gabriel Reaction. Organic Letters, 7(8), 1541-1544.
  • Choudhary, A. Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]

  • Singh, P., et al. (2014). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3471.
  • Pharmaguideline. Robinson – Gabriel synthesis. Available at: [Link]

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Safety Operating Guide

Proper Disposal of 2-(4-Ethylbenzoyl)oxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential guidance for the safe and compliant disposal of 2-(4-Ethylbenzoyl)oxazole, a compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. The following information is synthesized from established best practices for similar chemical compounds and general laboratory safety protocols, in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.

Core Principles of Chemical Waste Management

The disposal of any chemical waste, including this compound, is governed by a hierarchy of controls and regulations. The primary objective is to minimize risk to human health and the environment. This involves understanding the potential hazards of the compound, proper segregation and containerization of waste, and selecting the appropriate disposal route in accordance with federal, state, and local regulations.[1]

Hazard Assessment and Characterization

  • Oxazole Derivatives: Oxazoles can be flammable and may cause serious eye damage.[2][3]

  • Benzoyl Compounds: Benzoyl compounds can be skin and eye irritants.[4][5] Some related compounds, like benzoyl peroxide, are strong oxidizing agents and can be reactive.[6][7]

Based on these structural analogs, it is prudent to handle this compound as a potentially hazardous substance.

Table 1: Anticipated Hazard Profile of this compound

Hazard ClassificationAnticipated PotentialRationale based on Structural Analogs
Flammability PossibleOxazole is a highly flammable liquid.[2]
Skin Irritation LikelyCommon for benzoyl and benzoic acid derivatives.[4][5]
Eye Irritation Likely (Potentially Severe)Oxazole and benzoic acid can cause serious eye damage.[2][5]
Acute Toxicity Data not availableHandle with caution as a precaution.
Chronic Toxicity Data not availableAvoid repeated exposure.
Environmental Hazard PossibleMany organic compounds are toxic to aquatic life.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure you are wearing the appropriate PPE.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves for any signs of degradation before use.

  • Body Protection: A laboratory coat must be worn.

Step 2: Waste Segregation

Proper segregation is crucial to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves), in a designated, compatible, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.

Step 3: Waste Containerization and Labeling

All waste containers must be in good condition, compatible with the chemical, and properly labeled.[8][9]

  • Container Selection: Use a container that is in good condition, has a secure lid, and is made of a material compatible with this compound. The original product container, if empty and in good condition, can be a suitable option.[8]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[8] Also, indicate the approximate concentration and any other components in the waste mixture.

Step 4: Storage of Chemical Waste

Store waste containers in a designated satellite accumulation area.

  • Location: The storage area should be near the point of generation and under the control of the laboratory personnel.[10]

  • Conditions: Keep containers tightly closed except when adding waste.[8] Store in a cool, dry, and well-ventilated area away from ignition sources and incompatible materials.[11]

Step 5: Final Disposal

The final disposal of chemical waste must be handled by a licensed hazardous waste disposal company.

  • Arranging Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.

  • Prohibited Disposal: DO NOT dispose of this compound down the drain or in the regular trash.[12][13][14] Improper disposal can lead to environmental contamination and regulatory penalties.

The recommended disposal method for similar organic compounds is typically high-temperature incineration at a licensed facility.[14]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.[6] Avoid using combustible materials like paper towels.

  • Clean-up: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your EHS office.

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound Start Waste Generation (Solid or Liquid) Assess Assess Hazards (Consult SDS for analogs) Start->Assess Spill Spill Occurs Start->Spill PPE Wear Appropriate PPE (Gloves, Eye Protection) Assess->PPE Segregate Segregate Waste (Solid vs. Liquid) PPE->Segregate Containerize Containerize in Labeled, Sealed, Compatible Container Segregate->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store EHS Contact EHS for Waste Pickup Store->EHS Disposal Licensed Hazardous Waste Disposal EHS->Disposal End Safe and Compliant Disposal Disposal->End Spill->Segregate No SpillProc Follow Spill Management Protocol Spill->SpillProc Yes SpillProc->Containerize

Caption: Decision workflow for the safe disposal of this compound.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following these guidelines, researchers can minimize risks and ensure compliance with all applicable regulations. Always consult with your institution's EHS department for specific guidance and requirements.

References

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XI Organic Compounds. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • J.T. Baker. (2007). Benzoyl Peroxide Safety Data Sheet. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Benzoyl Peroxide - NIOSH. Retrieved from [Link]

  • The University of Texas at Austin Environmental Health and Safety. (n.d.). Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Capot Chemical. (2008). MSDS of Oxazole. Retrieved from [Link]

  • Singh, P., & Kumar, A. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 277-290. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.